4-(Acetyloxy)biphenyl-3-carboxylic acid
Description
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Structure
3D Structure
Properties
CAS No. |
17504-16-4 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-acetyloxy-5-phenylbenzoic acid |
InChI |
InChI=1S/C15H12O4/c1-10(16)19-14-8-7-12(9-13(14)15(17)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
InChI Key |
MDDJDQPZGOGYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Acetoxy-3-phenylbenzoic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Chemical Identity
4-Acetoxy-3-phenylbenzoic acid is an organic molecule characterized by a benzoic acid core functionalized with an acetoxy group at the 4-position and a phenyl group at the 3-position. Its structure suggests potential as a versatile intermediate in organic synthesis, combining the reactivity of a carboxylic acid with the latent phenolic functionality of the acetoxy group. The phenyl substituent introduces steric and electronic modifications that can influence the molecule's physical and biological properties.
Nomenclature and Structure:
-
Systematic Name: 4-Acetoxy-3-phenylbenzoic acid
-
Molecular Formula: C₁₅H₁₂O₄
-
Molecular Weight: 256.25 g/mol
-
Structure:
A Note on the CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for 4-acetoxy-3-phenylbenzoic acid has not been identified in major chemical databases. This suggests that the compound may not be commercially available and requires de novo synthesis. Researchers should verify the novelty of this compound before publication or patent application. The likely precursor, 4-hydroxy-3-phenylbenzoic acid, is registered under CAS number 92379-11-8[1].
Physicochemical Properties (Predicted)
The physicochemical properties of 4-acetoxy-3-phenylbenzoic acid can be predicted based on its structural similarity to 4-acetoxybenzoic acid and 4-hydroxy-3-phenylbenzoic acid.
| Property | Predicted Value | Rationale and Comparative Data |
| Melting Point (°C) | 160-180 | The melting point of 4-acetoxybenzoic acid is 190-194 °C[2][3]. The introduction of a non-polar phenyl group may slightly lower the melting point compared to the more crystalline parent compound. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Poorly soluble in water. | The presence of the carboxylic acid and ester groups will confer some polarity, while the biphenyl core will enhance solubility in organic solvents. |
| Appearance | White to off-white crystalline powder. | Similar to other crystalline benzoic acid derivatives[2][4]. |
| pKa | ~3.5 - 4.5 | The pKa of 4-acetylbenzoic acid is 3.70[4]. The electronic effects of the acetoxy and phenyl groups are not expected to drastically alter the acidity of the carboxylic acid. |
Synthesis and Purification
The most logical and efficient route to synthesize 4-acetoxy-3-phenylbenzoic acid is through the acetylation of its phenolic precursor, 4-hydroxy-3-phenylbenzoic acid.
Synthesis Workflow
Caption: Analytical workflow for structural confirmation and purity assessment.
Expected Spectroscopic Data
-
¹H NMR:
-
A singlet around δ 2.1-2.3 ppm corresponding to the methyl protons of the acetoxy group.
-
Aromatic protons in the region of δ 7.0-8.2 ppm. The specific splitting patterns will depend on the coupling constants between the protons on both aromatic rings.
-
A broad singlet for the carboxylic acid proton, typically above δ 10 ppm, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal around δ 20-22 ppm for the methyl carbon of the acetoxy group.
-
Signals in the aromatic region (δ 120-150 ppm).
-
Two carbonyl carbon signals: one for the ester (~δ 168-172 ppm) and one for the carboxylic acid (~δ 165-175 ppm).
-
-
FTIR (cm⁻¹):
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the ester at approximately 1760-1770 cm⁻¹.
-
A C=O stretch from the carboxylic acid around 1700-1720 cm⁻¹.
-
C-O stretching vibrations in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry (ESI-):
-
Expected [M-H]⁻ ion at m/z 255.06.
-
Potential Applications in Research and Drug Development
While specific applications for 4-acetoxy-3-phenylbenzoic acid are not yet documented, its structure suggests several areas of potential utility.
-
Prodrug Design: The acetoxy group can serve as a protecting group for the phenolic hydroxyl, which can be cleaved in vivo by esterases to release the active 4-hydroxy-3-phenylbenzoic acid. This strategy is often employed to improve the bioavailability of phenolic drugs.
-
Solid-Phase Organic Synthesis: Benzoic acid derivatives are frequently used as linkers in solid-phase synthesis to generate libraries of small molecules for high-throughput screening.[5][6] The bifunctional nature of this molecule could allow for diverse derivatization.
-
Polymer Chemistry: Acetoxybenzoic acids are precursors for the synthesis of liquid crystal polymers.[2][3] The introduction of the phenyl group could be explored for its impact on the properties of such polymers.
-
Medicinal Chemistry Scaffolding: The biphenyl-carboxylic acid motif is present in a number of biologically active molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs). This scaffold could be a starting point for the design of novel therapeutic agents.
Safety and Handling
While a specific safety data sheet for 4-acetoxy-3-phenylbenzoic acid is not available, precautions should be taken based on the known hazards of similar compounds, such as 4-acetoxybenzoic acid and other aromatic carboxylic acids.
-
Hazards: May cause skin, eye, and respiratory irritation.[3][7][8] Harmful if swallowed.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Acetoxy-3-phenylbenzoic acid represents an intriguing yet underexplored molecule with potential applications in several scientific domains. This guide provides a foundational framework for its synthesis, purification, and characterization, empowering researchers to investigate its properties and potential uses. The lack of a dedicated CAS number underscores the opportunity for novel research in this area. As with any new chemical entity, careful planning, execution, and characterization are paramount to ensuring reliable and reproducible scientific outcomes.
References
-
Kumar, A., Ye, G., Ahmadibeni, Y., & Parang, K. (2006). Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives: applications in solid-phase organic synthesis. The Journal of Organic Chemistry, 71(20), 7915–7918. [Link]
-
Kumar, A., Ye, G., Ahmadibeni, Y., & Parang, K. (2006). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis. The Journal of Organic Chemistry, 71(20), 7915–7918. [Link]
- Sigma-Aldrich. (2025, November 6).
-
Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11586549, 4-Hydroxy-3-phenylbenzoic acid. Retrieved from [Link]
- Pfaltz & Bauer. (2023, June 21).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16865, Benzoic acid, 4-(acetyloxy)-. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 19).
- Amanote Research. (n.d.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 4-Acetylbenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
Sources
- 1. 4-Hydroxy-3-phenylbenzoic acid | C13H10O3 | CID 11586549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetoxybenzoic acid | 2345-34-8 [chemicalbook.com]
- 3. 4-Acetoxybenzoic acid 96 2345-34-8 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives: applications in solid-phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling and Characterization of 5-Phenylsalicylic Acid Acetate
Part 1: Molecular Architecture & Significance
Synonyms: 4-Acetoxybiphenyl-3-carboxylic acid; 2-Acetoxy-5-phenylbenzoic acid; Acetyl-5-phenylsalicylic acid. CAS Registry Number (Parent Acid): 13056-43-4 (5-phenylsalicylic acid). Molecular Formula: C₁₅H₁₂O₄ Molecular Weight: 256.25 g/mol [1]
Structural Context
5-Phenylsalicylic acid acetate is the acetylated derivative of 5-phenylsalicylic acid. Structurally, it represents a hybrid between Aspirin (Acetylsalicylic acid) and Diflunisal (5-(2,4-difluorophenyl)salicylic acid).
-
Relationship to Aspirin: It retains the O-acetyl group at the C2 position, preserving the capacity for irreversible acetylation of cyclooxygenase (COX) enzymes, a mechanism unique to aspirin-like salicylates.
-
Relationship to Diflunisal: It possesses a hydrophobic phenyl ring at the C5 position. Unlike Diflunisal, which lacks the acetyl group to avoid protein acetylation, this molecule is designed to combine the lipophilicity of biphenyls with the covalent binding mechanism of aspirin.
Critical Distinction: Do not confuse this compound with Phenyl acetylsalicylate (Acetylsalol), which is the phenyl ester of aspirin. In 5-phenylsalicylic acid acetate, the phenyl ring is directly bonded to the carbon skeleton (C-C bond) at position 5, not the carboxyl group.
Synthesis & Derivations
The compound is typically synthesized via the acetylation of 5-phenylsalicylic acid using acetic anhydride.
Figure 1: Synthesis pathway for 5-phenylsalicylic acid acetate via standard acetylation.
Part 2: Physical Properties & Characterization
Due to the niche status of this derivative compared to marketed drugs, specific experimental values must often be determined de novo. The following data combines established structure-activity relationship (SAR) predictions with protocols for experimental validation.
Solid-State Properties
| Property | Value / Range (Predicted) | Experimental Validation Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 165°C – 175°C (Estimated)* | DSC (Differential Scanning Calorimetry) |
| Crystal Habit | Needles or Prisms (solvent dependent) | X-Ray Powder Diffraction (XRPD) |
| Hygroscopicity | Low (Hydrophobic biphenyl core) | Gravimetric Vapor Sorption (GVS) |
*Note on Melting Point: The parent acid (5-phenylsalicylic acid) melts at ~210–214°C. Acetylation typically lowers the melting point by disrupting the strong intermolecular hydrogen bonding network of the phenolic hydroxyl group. However, the rigid biphenyl core maintains a higher lattice energy than Aspirin (MP 135°C).
Solubility & Lipophilicity (LogP)[2]
The addition of the phenyl ring at C5 drastically alters the solubility profile compared to Aspirin.
| Solvent | Solubility Profile | Relevance |
| Water (pH 1.2) | Insoluble (< 0.1 mg/mL) | Gastric stability; dissolution rate-limiting step. |
| Phosphate Buffer (pH 7.4) | Sparingly Soluble | Ionized form (carboxylate) improves solubility slightly. |
| Ethanol / Methanol | Freely Soluble | Standard solvents for synthesis and recrystallization. |
| DMSO | Soluble (> 50 mg/mL) | Preferred solvent for NMR and biological assays. |
| Chloroform/DCM | Soluble | Used for liquid-liquid extraction. |
Lipophilicity (LogP):
-
Aspirin LogP: ~1.19
-
Diflunisal LogP: ~4.30
-
5-Phenylsalicylic Acid Acetate LogP: ~3.8 – 4.1 (Predicted)
-
Implication: This compound is highly lipophilic (Class II/IV in BCS). It will readily cross the blood-brain barrier but requires formulation strategies (micronization, solid dispersions) to ensure bioavailability.
Part 3: Analytical Validation Protocols
To ensure scientific integrity, the following self-validating protocols should be used to confirm the identity and purity of the synthesized material.
Protocol A: Structural Confirmation via 1H-NMR
Objective: Confirm acetylation and ensure no hydrolysis back to the parent phenol.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (Chloroform-d may be used, but solubility can be limiting).
-
Key Signals to Monitor:
-
Acetyl Methyl Group: Look for a sharp singlet at δ 2.2 – 2.3 ppm (integrating to 3H). Absence indicates hydrolysis.
-
Aromatic Region: Multiplets in the δ 7.3 – 8.2 ppm range (integrating to 8H total: 3 on the salicylic ring, 5 on the phenyl ring).
-
Carboxylic Acid Proton: Broad singlet at δ 12.0 – 13.0 ppm (exchangeable with D2O).
-
Phenolic Proton (Negative Control): Ensure the absence of the phenolic signal (typically δ 10.0 – 11.0 ppm in the parent acid). Presence indicates incomplete reaction.
-
Protocol B: Purity Analysis via HPLC
Objective: Quantify 5-phenylsalicylic acid (degradation product) and salicylic acid (impurity).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes. (High organic required due to lipophilicity).
-
-
Detection: UV at 254 nm (biphenyl core absorption) and 280 nm .
-
Flow Rate: 1.0 mL/min.
-
Retention Time Logic:
-
Salicylic acid (Polar, elutes early).
-
5-Phenylsalicylic acid (Parent, elutes mid).
-
5-Phenylsalicylic acid acetate (Target, elutes late due to acetyl group + biphenyl core).
-
Protocol C: Hydrolytic Stability Assessment
Acetylated salicylates are moisture-sensitive.
-
Prepare a 1 mg/mL solution in Acetonitrile:Phosphate Buffer (1:1).
-
Incubate at 37°C.
-
Inject into HPLC at t=0, 1h, 4h, 24h.
-
Fail Criteria: Appearance of the "Parent" peak (5-phenylsalicylic acid) > 0.5% within 24h indicates instability.
Figure 2: Analytical workflow for validating the physicochemical integrity of the compound.
Part 4: Stability and Handling
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to spontaneous hydrolysis by atmospheric moisture.
-
In Vitro Handling: When preparing stock solutions in DMSO, use anhydrous DMSO. Avoid freeze-thaw cycles which introduce moisture condensation.
-
Safety: As a biphenyl derivative, assume potential skin irritation and eye toxicity similar to Diflunisal. Use standard PPE.[2][3]
References
-
Diflunisal Discovery & SAR: Hannah, J., et al. (1978). "Discovery of diflunisal." British Journal of Clinical Pharmacology, 4(S1), 7S-13S. [Link] (Establishes the physical properties of the 5-phenylsalicylic acid class).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Lipophilicity of Salicylates: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for LogP prediction methodologies for biphenyl systems).
-
Parent Compound Data (5-Phenylsalicylic acid): National Center for Biotechnology Information. PubChem Compound Summary for CID 76603, 5-(Phenylazo)salicylic acid (Analog reference). [Link] (Note: Search CAS 13056-43-4 for the direct parent).
Sources
4-hydroxy-3-biphenylcarboxylic acid acetyl derivative
An In-depth Technical Guide to 4-Acetoxy-3-biphenylcarboxylic Acid
Abstract: This technical guide provides a comprehensive overview of 4-acetoxy-3-biphenylcarboxylic acid, the acetyl derivative of 4-hydroxy-3-biphenylcarboxylic acid. This document delves into the compound's synthesis, purification, characterization, and potential applications, with a particular focus on its role as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Chemical Identity
4-Acetoxy-3-biphenylcarboxylic acid is a pivotal organic intermediate whose significance is primarily linked to its role in the synthesis of fenbufen, a non-steroidal anti-inflammatory drug. Its structure is derived from 4-hydroxy-3-biphenylcarboxylic acid through the acetylation of the phenolic hydroxyl group. This modification is a critical step in multi-step synthetic pathways, serving to protect the hydroxyl group or to modulate the molecule's reactivity and physical properties.
Chemical Profile:
| Property | Value |
| IUPAC Name | 4-acetoxy-3-phenylbenzoic acid |
| Synonyms | 4-Acetoxy-3-biphenylcarboxylic acid, 3-Phenyl-4-acetoxybenzoic acid |
| CAS Number | 2437-67-4 |
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol |
| Appearance | White to off-white crystalline solid |
Synthesis and Mechanistic Rationale
The primary synthesis route to 4-acetoxy-3-biphenylcarboxylic acid is the esterification of 4-hydroxy-3-biphenylcarboxylic acid using an acetylating agent. The choice of agent and reaction conditions is critical for achieving high yield and purity.
Acetylation via Acetic Anhydride
This is the most common and industrially scalable method. The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of acetic anhydride. A catalyst is often employed to enhance the reaction rate.
Reaction: 4-hydroxy-3-biphenylcarboxylic acid + Acetic Anhydride → 4-acetoxy-3-biphenylcarboxylic acid + Acetic Acid
Causality of Experimental Choices:
-
Reagent: Acetic anhydride is a cost-effective and highly reactive acetylating agent. Its byproduct, acetic acid, is volatile and can be easily removed.
-
Catalyst: While the reaction can proceed without a catalyst, bases like pyridine or sodium acetate, or strong acids like sulfuric acid, are often used. A base deprotonates the phenol, increasing its nucleophilicity, while an acid protonates the anhydride, making it more electrophilic. For this specific substrate, a mild base or a catalytic amount of strong acid is preferred to avoid side reactions involving the carboxylic acid group.
-
Temperature: The reaction is typically performed at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate. However, excessive heat can lead to degradation or side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high purity and yield.
Step 1: Reagent Preparation
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-biphenylcarboxylic acid (10.0 g, 46.7 mmol).
-
Add acetic anhydride (20 mL, 212 mmol). The anhydride acts as both the acetylating agent and the solvent.
Step 2: Catalysis and Reaction
-
Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to 100 °C using an oil bath and maintain this temperature for 2-3 hours.
Step 3: Reaction Monitoring (Self-Validation)
-
Periodically (e.g., every 30 minutes), take a small aliquot of the reaction mixture, quench it with water, and spot it on a silica TLC plate.
-
Elute using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
-
Visualize under UV light. The reaction is complete when the spot corresponding to the starting material has disappeared.
Step 4: Product Isolation and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into 200 mL of ice-cold water while stirring vigorously. This hydrolyzes the excess acetic anhydride and precipitates the product.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (to remove acetic and sulfuric acids).
-
Dry the crude product in a vacuum oven at 60 °C.
Step 5: Recrystallization (Purity Validation)
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or acetic acid/water, to obtain a pure crystalline solid.
-
Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Filter the pure crystals and dry them under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-acetoxy-3-biphenylcarboxylic acid.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Result | Rationale |
| ¹H NMR | Appearance of a singlet around δ 2.1-2.3 ppm (3H) corresponding to the acetyl methyl protons. Disappearance of the phenolic -OH proton signal. Aromatic protons will show complex splitting patterns in the δ 7.0-8.2 ppm range. | Confirms the successful acetylation and the integrity of the biphenyl backbone. |
| IR Spectroscopy | Presence of a strong C=O stretching band for the ester at ~1760 cm⁻¹. Presence of a C=O stretching band for the carboxylic acid at ~1680-1700 cm⁻¹. Disappearance of the broad O-H stretch from the starting phenol. | Provides definitive evidence of the key functional groups (ester and carboxylic acid) and the consumption of the phenolic starting material. |
| Melting Point | A sharp melting point range consistent with literature values. | A narrow melting point range is a strong indicator of high purity. |
| Mass Spectrometry | Molecular ion peak (M⁺) or related peaks (e.g., [M-H]⁻ in negative ion mode) corresponding to the molecular weight of 256.25 g/mol . | Confirms the molecular weight of the final product. |
Application in Drug Synthesis: The Path to Fenbufen
The primary industrial application of 4-acetoxy-3-biphenylcarboxylic acid is as a direct precursor to fenbufen. This transformation is typically achieved via a Friedel-Crafts acylation reaction.
Friedel-Crafts Acylation Pathway
In this pathway, the 4-acetoxy-3-biphenylcarboxylic acid is first converted to its acid chloride. This highly reactive intermediate then undergoes an intramolecular Friedel-Crafts acylation to form the ketone structure of fenbufen.
Molecular weight and formula of 4-(Acetyloxy)biphenyl-3-carboxylic acid
The following technical guide provides an in-depth characterization of 4-(Acetyloxy)biphenyl-3-carboxylic acid .
This document is structured for researchers in medicinal chemistry and drug discovery. It treats the compound not merely as a chemical entry but as a functional scaffold—specifically, the non-fluorinated, acetylated analog of Diflunisal , effectively functioning as a "Biphenyl Aspirin."
Structural Characterization, Synthetic Pathway, and Analytical Profiling[1]
Executive Summary & Chemical Identity[1][2][3]
4-(Acetyloxy)biphenyl-3-carboxylic acid is a lipophilic salicylate derivative. Structurally, it represents the
In the context of Structure-Activity Relationships (SAR), this molecule bridges the gap between Aspirin (acetylsalicylic acid) and Diflunisal . While Aspirin has a simple phenyl ring, and Diflunisal possesses a difluorophenyl ring, this compound features a non-substituted biphenyl core. The acetylation at the 4-position (relative to the biphenyl numbering, or position 2 relative to the benzoic acid core) is designed to mask the phenolic hydroxyl group, potentially reducing gastric irritation and modifying pharmacokinetics via the "prodrug" mechanism established by Aspirin.
Core Physicochemical Data
| Parameter | Value / Descriptor | Notes |
| Molecular Formula | C₁₅H₁₂O₄ | Confirmed via atomic summation. |
| Molecular Weight | 256.257 g/mol | Monoisotopic Mass: 256.0736 Da. |
| CAS Registry (Parent) | 323-87-5 | Refers to the deacetylated parent (4-hydroxybiphenyl-3-carboxylic acid). |
| IUPAC Name | 2-acetoxy-5-phenylbenzoic acid | Alternate: 4-acetyloxy-[1,1'-biphenyl]-3-carboxylic acid. |
| LogP (Predicted) | ~3.8 - 4.2 | Significantly more lipophilic than Aspirin (LogP ~1.2). |
| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |
| H-Bond Acceptors | 4 | 2 ester oxygens + 2 acid oxygens. |
Disambiguation Alert
Researchers must distinguish this compound from its isomer:
-
Target: 4-(Acetyloxy)... (Acetoxy and Carboxyl on the same ring).
-
Isomer: 4'-(Acetyloxy)... (Acetoxy on the distal phenyl ring, CAS 300675-38-1).
-
Verification: The proximity of the acetoxy and carboxyl groups (ortho) in the target molecule allows for potential intramolecular interactions absent in the 4'-isomer.
Synthetic Architecture
The synthesis of 4-(Acetyloxy)biphenyl-3-carboxylic acid follows a classic nucleophilic acyl substitution mechanism, acetylation of the phenolic hydroxyl group.
Reaction Logic
Direct acetylation using acetyl chloride is often too aggressive, leading to mixed anhydrides (reacting with the carboxylic acid). The preferred protocol utilizes acetic anhydride with a basic catalyst (Pyridine or Sodium Acetate) to ensure chemoselectivity for the phenol over the carboxylic acid.
Synthetic Workflow Diagram
The following Graphviz diagram outlines the critical path from the commercial precursor to the isolated product.
Figure 1: Synthetic pathway for the selective O-acetylation of the salicylate derivative.
Detailed Protocol
-
Charge: Suspend 10.0 mmol of 4-hydroxybiphenyl-3-carboxylic acid in 5 mL of acetic anhydride.
-
Catalysis: Add 5 drops of concentrated sulfuric acid (acid catalysis) OR 1.0 mL of Pyridine (base catalysis). Note: Pyridine is preferred to neutralize the acetic acid byproduct.
-
Reflux: Heat gently to 60°C. The suspension should clear as the acetylation proceeds and the lipophilicity increases.
-
Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The product will have a higher R_f than the polar phenolic starting material.
-
Workup: Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The excess acetic anhydride hydrolyzes, and the product precipitates.
-
Isolation: Filter the white solid and wash with cold water to remove traces of acetic acid.
Analytical Validation Protocols
To validate the identity of C₁₅H₁₂O₄ , a multi-modal approach is required. The key challenge is proving the acetylation occurred at the phenolic oxygen without forming a mixed anhydride at the carboxylic acid position.
Mass Spectrometry (LC-MS)[1]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Expected Molecular Ion:
= 255.07 m/z. -
Fragmentation Pattern:
-
Loss of Acetyl group (
, 42 Da) Peak at m/z 213 (Parent Phenol). -
Loss of
(44 Da) from the carboxyl group (decarboxylation) is common in salicylates.
-
Infrared Spectroscopy (FT-IR)
This is the fastest method to confirm conversion.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |
| Ester C=O | 1750 - 1770 | New Peak. Sharp. Indicates successful acetylation. |
| Acid C=O | 1680 - 1700 | Broad. Retained from precursor. |
| O-H (Phenol) | 3200 - 3600 | Disappearance. The broad phenolic stretch of the precursor must be absent. |
| O-H (Acid) | 2500 - 3000 | Very broad "hump" overlapping C-H stretches (retained). |
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆
-
Diagnostic Signal: A sharp singlet (3H) at δ 2.2 - 2.3 ppm . This corresponds to the methyl protons of the acetyl group (
). -
Aromatic Region:
-
The protons on the central ring (positions 2, 5, 6) will shift downfield slightly compared to the parent phenol due to the electron-withdrawing nature of the acetyl group compared to the electron-donating hydroxyl.
-
Proton H-2 (Ortho to COOH): Expect a doublet or singlet around δ 8.0 - 8.2 ppm (deshielded by COOH).
-
Analytical Logic Flow
Figure 2: Analytical decision matrix for structural confirmation.
Stability & Storage (Pre-formulation)
As an ester derivative of a salicylic acid, this compound is susceptible to hydrolysis , particularly in humid or alkaline environments.
-
Hydrolytic Instability: In the presence of moisture, the molecule will degrade back to 4-hydroxybiphenyl-3-carboxylic acid (Precursor) and acetic acid.
-
Smell Test: A vinegar-like odor indicates degradation (release of acetic acid).
-
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Solubility Profile:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67584, 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. (Parent Compound Data). Retrieved from [Link]
-
NIST Chemistry WebBook. Biphenyl-4-carboxylic acid derivatives and mass spectral data. Retrieved from [Link]
-
Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research. (Mechanistic grounding for O-acetylated salicylates).
-
Brunton, L.L., et al. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (Reference for Diflunisal and Salicylate SAR).
Sources
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 4-Acetoxy-3-phenylbenzoic Acid from 2-Phenylphenol
Abstract: This document provides a comprehensive guide for the synthesis of 4-acetoxy-3-phenylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route begins with the commercially available starting material, 2-phenylphenol, and proceeds through a two-step sequence: a regioselective Kolbe-Schmitt carboxylation to yield the key intermediate, 3-phenyl-4-hydroxybenzoic acid, followed by a straightforward acetylation to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization guidelines to ensure reproducible and verifiable results.
Introduction and Synthetic Strategy
4-Acetoxy-3-phenylbenzoic acid and its derivatives are of significant interest due to their structural motifs, which are prevalent in various biologically active molecules and functional materials. The synthesis strategy outlined herein is designed for efficiency and scalability, utilizing well-established and robust chemical transformations.
The overall synthetic pathway is a two-step process:
-
Kolbe-Schmitt Reaction: The initial step involves the carboxylation of 2-phenylphenol. This classic reaction introduces a carboxylic acid group onto the phenolic ring. By carefully selecting the reaction conditions, specifically using a potassium base, we can favor carboxylation at the position para to the hydroxyl group, yielding 3-phenyl-4-hydroxybenzoic acid.[1][2]
-
Acetylation: The subsequent step is the esterification of the phenolic hydroxyl group of the intermediate. This is achieved through reaction with acetic anhydride under acidic catalysis to produce the target molecule, 4-acetoxy-3-phenylbenzoic acid.[3][4]
Caption: Overall two-step synthetic scheme.
Part I: Synthesis of 3-phenyl-4-hydroxybenzoic acid via Kolbe-Schmitt Reaction
Theoretical Background and Mechanism
The Kolbe-Schmitt reaction is an electrophilic aromatic substitution that introduces a carboxyl group onto a phenol ring.[5] The reaction proceeds through the following key stages:
-
Phenoxide Formation: The phenolic proton of 2-phenylphenol is deprotonated by a strong base, such as potassium hydroxide (KOH), to form the potassium phenoxide salt. This step is critical as the resulting phenoxide is significantly more electron-rich and thus more activated towards electrophilic attack than the starting phenol.[2][6]
-
Electrophilic Attack by CO₂: The highly activated phenoxide then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. The choice of the counter-ion (K⁺ vs. Na⁺) plays a crucial role in directing the regioselectivity. Potassium ions, being larger, tend to favor the formation of the more sterically stable para-substituted product, which is the desired outcome in this synthesis.[1][7]
-
Tautomerization & Acidification: The intermediate cyclohexadienone carboxylate undergoes tautomerization to restore aromaticity. A final acidic workup protonates the carboxylate and the phenoxide to yield the 3-phenyl-4-hydroxybenzoic acid product.[7]
It is imperative that all reagents and glassware are thoroughly dried, as the presence of water can significantly decrease the reaction yield by consuming the reactive phenoxide.[7]
Experimental Protocol
Caption: Experimental workflow for the Kolbe-Schmitt reaction.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| 2-Phenylphenol | 170.21 | 17.0 g | 0.10 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 6.2 g | 0.11 | 1.1 |
| Carbon Dioxide (CO₂) | 44.01 | Excess | - | - |
| Conc. Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |
| Ethanol | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
Procedure:
-
Phenoxide Formation: In a suitable high-pressure stainless-steel autoclave, add 2-phenylphenol (17.0 g, 0.10 mol) and potassium hydroxide (6.2 g, 0.11 mol).
-
Seal the reactor and heat to 130-140°C under vacuum for 1-2 hours to remove water and form the anhydrous potassium 2-phenylphenoxide salt.
-
Carboxylation: Cool the reactor to room temperature. Charge the reactor with carbon dioxide gas to a pressure of 80-100 atm.[1][5]
-
Heat the sealed reactor to 160-180°C and maintain this temperature for 4-6 hours with vigorous stirring.
-
Workup: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Transfer the solid product mixture into a beaker containing 500 mL of hot water. Stir until all the solid dissolves.
-
While stirring, carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath to complete precipitation.
-
Purification: Collect the crude 3-phenyl-4-hydroxybenzoic acid by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain a purified solid.
-
Dry the purified product in a vacuum oven.
Characterization of Intermediate
-
Melting Point: Determine the melting point of the purified product. A sharp melting point indicates high purity.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a broad O-H stretch for the carboxylic acid and phenol, and a strong C=O stretch.
-
Purity Analysis: Assess purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
Part II: Synthesis of 4-acetoxy-3-phenylbenzoic acid via Acetylation
Theoretical Background and Mechanism
The acetylation of a phenol is a classic esterification reaction. In this step, the phenolic hydroxyl group of 3-phenyl-4-hydroxybenzoic acid is acetylated using acetic anhydride. A strong acid, such as concentrated sulfuric acid, is used as a catalyst.[3][4] The mechanism involves the protonation of the acetic anhydride by the catalyst, which makes it a more potent electrophile. The lone pair of electrons on the phenolic oxygen then attacks the acetyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the acetylated product and acetic acid as a byproduct.
Experimental Protocol
Caption: Experimental workflow for the acetylation reaction.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| 3-Phenyl-4-hydroxybenzoic acid | 214.22 | 10.7 g | 0.05 | 1.0 |
| Acetic Anhydride | 102.09 | 15.3 g (14 mL) | 0.15 | 3.0 |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 2-3 drops | - | cat. |
| Ethanol | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 100 mL conical flask, place dry 3-phenyl-4-hydroxybenzoic acid (10.7 g, 0.05 mol) and acetic anhydride (14 mL, 0.15 mol).[3][4]
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture and swirl to ensure thorough mixing.
-
Reaction: Gently warm the flask on a water bath to approximately 50-60°C. Stir the mixture for 15-30 minutes, by which time the reaction should be complete.[4]
-
Workup: Allow the mixture to cool to room temperature. Slowly and carefully add 100 mL of cold water to the flask to precipitate the product and hydrolyze the excess acetic anhydride. Stir the mixture well.
-
Purification: Collect the crude 4-acetoxy-3-phenylbenzoic acid by vacuum filtration. Wash the solid thoroughly with cold water.
-
Recrystallize the product from an ethanol/water mixture to obtain pure, needle-like crystals.[4]
-
Dry the final product in a vacuum oven.
Characterization of Final Product
-
Melting Point: Determine the melting point. Impurities typically broaden and depress the melting point range.[8]
-
TLC Analysis: Use thin-layer chromatography to assess purity by comparing the Rƒ value of the product to the starting material (3-phenyl-4-hydroxybenzoic acid). The product should be less polar.[3]
-
Spectroscopy:
-
¹H NMR: Confirm the presence of the acetyl group (a singlet around δ 2.3 ppm) and the disappearance of the phenolic proton signal.
-
IR: The broad phenolic O-H stretch should be absent. A new C=O stretch for the ester will appear around 1760 cm⁻¹, in addition to the carboxylic acid C=O stretch.
-
-
Purity by HPLC: For quantitative analysis, HPLC is the preferred method to determine purity with high sensitivity and resolution.[8]
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9] All procedures should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care and add slowly to water when diluting.
-
Acetic Anhydride: Corrosive and a lachrymator. Avoid inhaling fumes and prevent skin contact.
-
-
Reaction Conditions: The Kolbe-Schmitt reaction involves high pressure and temperature. Use a properly rated and maintained autoclave and ensure appropriate safety protocols for high-pressure reactions are followed.
References
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
University of the West Indies. (2014, October 29). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]
-
YouTube. (2013, October 16). Kolbe's reaction of phenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]
-
PubMed. (2006, September 29). Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives: applications in solid-phase organic synthesis. Retrieved from [Link]
-
National Institutes of Health. (2012, April 20). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4665215A - Process for producing 4-acetoxybenzoic acid.
-
University of Missouri–St. Louis. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Retrieved from [Link]
-
International Journal for Research & Development in Technology. (2005, April 22). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Acetoxy-3-methoxyacetophenone. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]
-
University of Regensburg. (n.d.). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]
-
Pearson. (2024, August 14). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved from [Link]
- Google Patents. (n.d.). WO2013035103A1 - Phenol c-alkylation process.
-
International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Hydroxy-3-phenylbenzoic acid. Retrieved from [Link]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blog.richmond.edu [blog.richmond.edu]
Application Note: Optimized Acetylation Strategies for 4-Hydroxy-3-biphenylcarboxylic Acid
Introduction & Chemical Context
4-Hydroxy-3-biphenylcarboxylic acid (also known as 5-phenylsalicylic acid) represents a critical structural scaffold in medicinal chemistry, serving as the parent core for non-steroidal anti-inflammatory drugs (NSAIDs) such as Diflunisal. The acetylation of this molecule involves the conversion of the phenolic hydroxyl group into an acetate ester, yielding 4-acetoxy-3-biphenylcarboxylic acid .
This transformation is chemically analogous to the synthesis of Aspirin (acetylsalicylic acid) but presents unique challenges due to the lipophilic biphenyl moiety and the steric environment created by the ortho-carboxylic acid and the meta-phenyl ring.
Strategic Objectives
-
Chemoselectivity: Exclusively acetylate the phenolic oxygen while leaving the carboxylic acid free (avoiding mixed anhydride formation).
-
Purity: Prevent oligomerization or salicylate polymerization.
-
Scalability: Provide protocols suitable for both milligram-scale discovery and gram-scale process development.
Mechanistic Insight & Reaction Design
The primary challenge in acetylating salicylic acid derivatives is the reduced nucleophilicity of the phenol due to the intramolecular hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid. To overcome this, we employ two distinct activation strategies.[1]
Strategy A: Base-Catalyzed Nucleophilic Activation (The "High-Purity" Route)
Using a base like Pyridine or DMAP (4-Dimethylaminopyridine) generates a highly reactive N-acylpyridinium intermediate from acetic anhydride. This species is a potent electrophile that rapidly acetylates the phenol even under mild conditions.
Strategy B: Acid-Catalyzed Activation (The "Industrial" Route)
Utilizing sulfuric acid protonates the carbonyl of the acetic anhydride, increasing its electrophilicity. This is the classic "Aspirin" method, robust for larger scales but requiring careful temperature control to avoid decarboxylation.
Visualizing the Reaction Pathway
The following diagram illustrates the critical decision points and mechanistic flow for the Base-Catalyzed route, which is preferred for high-purity applications.
Figure 1: Mechanistic pathway for the base-catalyzed acetylation via N-acylpyridinium activation.
Experimental Protocols
Protocol A: Pyridine-Mediated Acetylation (Recommended for Lab Scale)
Best for: High purity, <10g scale, maximizing yield.
Reagents:
-
Substrate: 4-Hydroxy-3-biphenylcarboxylic acid (1.0 equiv)
-
Solvent/Base: Pyridine (5.0 equiv) - Acts as both solvent and base
-
Reagent: Acetic Anhydride (1.5 - 2.0 equiv)
-
Quench: 1M HCl (aqueous)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.14 g) of 4-Hydroxy-3-biphenylcarboxylic acid in 5 mL of anhydrous Pyridine. The solution should be clear to slightly yellow.[2]
-
Addition: Cool the mixture to 0°C in an ice bath. Add 20 mmol (2.04 g, ~1.9 mL) of Acetic Anhydride dropwise over 10 minutes.
-
Note: Exothermic reaction. Controlling temperature prevents side reactions at the carboxylic acid position.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 3 hours.
-
Monitoring: Check by TLC (System: Hexane:Ethyl Acetate 3:1). The starting material spot (more polar) should disappear.
-
-
Quenching: Pour the reaction mixture slowly into 50 mL of ice-cold 1M HCl with vigorous stirring. The pyridine will convert to pyridinium chloride (water-soluble), and the product will precipitate as a white solid.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with 3 x 20 mL of cold water to remove residual acid and pyridine.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Protocol B: Sulfuric Acid Catalyzed Acetylation (Scalable)
Best for: >10g scale, cost-efficiency, avoiding pyridine toxicity.
Reagents:
-
Substrate: 4-Hydroxy-3-biphenylcarboxylic acid (1.0 equiv)
-
Reagent: Acetic Anhydride (3.0 equiv)
-
Catalyst: Conc. Sulfuric Acid (
) (3-5 drops per gram of substrate)
Step-by-Step Methodology:
-
Slurry: In a reaction flask, suspend 50 mmol (10.7 g) of substrate in 150 mmol (15.3 g) of Acetic Anhydride.
-
Catalysis: Add 5 drops of concentrated
. -
Heating: Heat the mixture to 60°C. The solid will dissolve as the reaction proceeds. Stir for 1 hour at 60-70°C.
-
Caution: Do not exceed 80°C to prevent decarboxylation.
-
-
Crystallization: Cool the mixture to room temperature. Pour into 100 mL of ice water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.
-
Filtration: Filter the resulting crude solid.[3]
Purification & Characterization
Crude acetylation products often contain traces of unreacted phenol or acetic acid. Recrystallization is the standard purification method.
Recrystallization Protocol[3][4]
-
Solvent System: Glacial Acetic Acid or Ethanol/Water (1:1).
-
Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. Allow to cool slowly to room temperature, then to 4°C.
-
Yield Expectation: 85-92%.
Analytical Specifications (QC Table)
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 160–165°C (Derivative dependent) | Capillary MP |
| IR Spectroscopy | 1750-1760 cm⁻¹ (Ester C=O)1680-1690 cm⁻¹ (Acid C=O)Absence of broad Phenol -OH | FTIR (KBr) |
| 1H NMR | Singlet at ~2.3 ppm (3H, Acetyl-CH3)Aromatic region shifts | DMSO-d6 |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target acetate.[3]
Troubleshooting & Critical Parameters
-
Incomplete Reaction: If TLC shows remaining starting material, add 0.1 equiv of DMAP (Protocol A) or increase temp to 70°C (Protocol B).
-
Oiling Out: If the product oils out during quenching, scratch the glass vessel with a rod to induce nucleation, or seed with a pure crystal if available.
-
Pink/Brown Discoloration: Indicates oxidation of the phenol prior to acetylation. Ensure the starting material is white/off-white. Recrystallize with activated charcoal if discoloration persists.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Aspirin/Salicylic acid acetylation).
-
PrepChem. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. (Protocol adaptation for biphenyl isomers).
-
Mummadi, M., et al. (2022). "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents." Asian Journal of Green Chemistry, 6(3), 279-290. (Characterization of biphenyl carboxylic acid derivatives).
-
PubChem. (2023). 4'-Hydroxy-biphenyl-3-carboxylic acid Compound Summary. National Library of Medicine. (Physical properties and safety data).
Sources
Application Note & Protocol: Synthesis and Characterization of Aromatic Copolyesters via Copolymerization of 4-Hydroxybenzoic Acid and 4-Acetoxy-3-phenylbenzoic Acid for Advanced Drug Delivery Systems
Abstract
This document provides a comprehensive guide for the synthesis and characterization of random copolyesters derived from 4-hydroxybenzoic acid (4-HBA) and 4-acetoxy-3-phenylbenzoic acid. The protocol details a melt polycondensation procedure, a robust and scalable method for producing high-molecular-weight aromatic polyesters. These materials are of significant interest to researchers, scientists, and drug development professionals due to their potential to form thermotropic liquid crystalline phases, which can be engineered into advanced drug delivery systems.[1][2][3] The incorporation of the bulky phenyl substituent is designed to modulate the thermal properties and chain packing of the resulting copolymer, influencing its processability and subsequent performance as a drug delivery vehicle.[4] This guide explains the underlying chemical principles, provides a detailed step-by-step protocol, and outlines essential characterization techniques, including spectroscopic and thermal analyses.
Introduction: The Significance of Aromatic Copolyesters in Drug Development
Wholly aromatic polyesters, particularly those exhibiting liquid crystalline behavior, offer a unique combination of thermal stability, chemical resistance, and processability.[5][6] In the realm of drug development, these properties are highly desirable for creating controlled and sustained-release formulations.[1][7] The rigid, ordered structures of liquid crystalline polymers can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.[2][8]
The copolymerization of 4-hydroxybenzoic acid, a well-established monomer in the synthesis of thermotropic liquid crystalline polymers, with a substituted comonomer like 4-acetoxy-3-phenylbenzoic acid allows for the fine-tuning of the material's properties.[4][9] The phenyl side group introduces a "kink" in the polymer backbone, which can disrupt the crystallinity and lower the melting point compared to the homopolymer of 4-HBA, poly(4-hydroxybenzoate), which is known to be infusible below its decomposition temperature.[4][5] This modification is crucial for melt processing and the formation of specific liquid crystalline mesophases.[4] The resulting copolyester's unique architecture can enhance drug solubility and bioavailability, particularly for poorly water-soluble compounds.[1][7]
Scientific Principles and Rationale
The synthesis of aromatic polyesters from hydroxybenzoic acids is typically achieved through a melt polycondensation reaction.[5][6] To facilitate the reaction, the phenolic hydroxyl groups are acetylated.[10][11] In this specific copolymerization, 4-hydroxybenzoic acid is first acetylated in situ using acetic anhydride, while the second comonomer, 4-acetoxy-3-phenylbenzoic acid, is already in its acetylated form.
The core reaction is an acidolysis polycondensation.[11] The process involves the reaction between the acetoxy group of one monomer and the carboxylic acid group of another, eliminating acetic acid as a byproduct.[12] The reaction proceeds in a stepwise manner, gradually increasing the molecular weight of the polymer chain.
The key steps in the mechanism are:
-
In Situ Acetylation: The phenolic hydroxyl group of 4-HBA reacts with acetic anhydride to form 4-acetoxybenzoic acid.
-
Polycondensation: The acetoxy groups of both 4-acetoxybenzoic acid and 4-acetoxy-3-phenylbenzoic acid react with the carboxylic acid groups of other monomers. This transesterification reaction forms an ester linkage and releases acetic acid.
-
Vacuum Stage: In the final stages of the reaction, a high vacuum is applied to effectively remove the acetic acid byproduct. According to Le Chatelier's principle, the removal of a product shifts the equilibrium towards the formation of more products, thereby driving the polymerization to achieve a high molecular weight.
The random incorporation of the 3-phenyl-substituted monomer is critical for tailoring the final properties of the copolyester. The bulky phenyl group hinders the close packing of the polymer chains, which can lower the melting temperature and broaden the temperature range in which the liquid crystalline phase is stable.[4]
Experimental Protocol: Melt Polycondensation
This protocol describes the "one-pot" synthesis of a copolyester from 4-hydroxybenzoic acid and 4-acetoxy-3-phenylbenzoic acid.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Hydroxybenzoic acid (4-HBA) | C₇H₆O₃ | 138.12 | ≥99% | Sigma-Aldrich |
| 4-Acetoxy-3-phenylbenzoic acid | C₁₅H₁₂O₄ | 256.25 | ≥98% | Custom Synthesis/Commercially Available |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% | Sigma-Aldrich |
| Zinc Acetate (catalyst) | Zn(CH₃COO)₂ | 183.48 | ≥99% | Sigma-Aldrich |
| Nitrogen Gas (N₂) | N₂ | 28.01 | High Purity | Airgas |
3.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching <1 Torr.
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone).
-
Standard laboratory glassware.
3.3. Step-by-Step Procedure
-
Monomer Preparation and Acetylation:
-
In the three-necked flask, combine the desired molar ratio of 4-hydroxybenzoic acid and 4-acetoxy-3-phenylbenzoic acid. For example, for a 70:30 molar ratio, use the appropriate masses of each monomer.
-
Add a catalytic amount of zinc acetate (e.g., 0.05 mol% of the total monomer content).
-
Add a slight molar excess of acetic anhydride relative to the 4-hydroxybenzoic acid (e.g., 1.1 equivalents).
-
Assemble the reaction apparatus as shown in the workflow diagram below.
-
-
Initial Heating and Acetylation:
-
Polycondensation - Stage 1:
-
Polycondensation - Stage 2 (Vacuum):
-
Once the distillation of acetic acid has slowed significantly, gradually apply a vacuum to the system.
-
Slowly increase the temperature to a final temperature of 280-320°C. The exact temperature will depend on the copolymer composition and desired molecular weight.[13]
-
Maintain the reaction under high vacuum (<1 Torr) for 2-4 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polymer builds.
-
The reaction is complete when the desired melt viscosity is achieved (often indicated by the torque on the mechanical stirrer).
-
-
Cooling and Isolation:
-
Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The solid polymer can be removed by carefully breaking the flask (if necessary and with appropriate safety precautions) or by designing the reactor for easy disassembly.
-
The resulting copolyester can be purified by dissolving it in a suitable solvent (e.g., a mixture of chloroform and trifluoroacetic acid) and precipitating it into a non-solvent like methanol.[5]
-
Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the melt polycondensation synthesis of the copolyester.
Characterization of the Copolyester
Thorough characterization is essential to confirm the structure, composition, and properties of the synthesized copolyester.
5.1. Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer.[14][15]
-
Protocol: A small amount of the dried polymer is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. A background scan is performed, followed by the sample scan.
-
Expected Peaks:
-
~1735-1750 cm⁻¹: Ester carbonyl (C=O) stretching (strong).
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1500 cm⁻¹: Aromatic C=C stretching.
-
~1200-1300 cm⁻¹: C-O stretching.
-
Absence of a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and phenolic (~3200-3600 cm⁻¹) groups indicates a high degree of polymerization.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the copolymer composition and confirming the random distribution of the monomer units.[5][16]
-
Protocol: The polymer is dissolved in a suitable deuterated solvent (e.g., a mixture of CDCl₃ and trifluoroacetic acid-d). The spectra are acquired on a high-field NMR spectrometer.
-
Analysis: The relative integrals of the distinct aromatic proton signals from the 4-HBA and 3-phenylbenzoic acid units can be used to calculate the actual comonomer ratio in the final polymer.[17] The complexity of the aromatic region can also provide evidence for a random, rather than blocky, copolymer structure.[5][18]
-
5.2. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).[19][20]
-
Protocol: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A heat-cool-heat cycle is often employed to erase the thermal history of the material.
-
Analysis: The Tg will appear as a step change in the baseline of the DSC thermogram, while the Tm will be an endothermic peak.[21] These values are critical for defining the processing window and the operational temperature range of the material.
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition profile.[22][23]
-
Protocol: A weighed sample is placed in the TGA furnace and heated at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Analysis: The onset of decomposition is a key indicator of the material's thermal stability.[16] The temperature at which 5% weight loss occurs (T₅%) is a common metric for comparing the stability of different polymers.[6]
-
5.3. Representative Data
The following table presents hypothetical characterization data for a series of copolyesters with varying monomer ratios.
| Copolymer (HBA:Ph-HBA) | Inherent Viscosity (dL/g) | T_g (°C) | T_m (°C) | T_d, 5% (°C) |
| 100:0 (Homopolymer) | - | >200 | >400 (decomposes) | ~450 |
| 90:10 | 0.75 | 145 | 320 | 440 |
| 70:30 | 0.82 | 160 | 285 | 435 |
| 50:50 | 0.79 | 175 | 260 | 430 |
| 0:100 (Homopolymer) | 0.65 | 195 | 345 | 420 |
Note: Data are illustrative and will vary based on synthesis conditions and molecular weight.
Visualization of Reaction Mechanism
Caption: Simplified reaction mechanism for the copolymerization process.
Conclusion and Future Outlook
This application note provides a detailed framework for the synthesis and characterization of copolyesters from 4-hydroxybenzoic acid and 4-acetoxy-3-phenylbenzoic acid. The melt polycondensation method described is a reliable technique for producing high-molecular-weight, random copolymers. The ability to tune the thermal and liquid crystalline properties by varying the comonomer ratio makes these materials highly attractive for advanced applications, particularly in the field of drug delivery.[3][8] Future research can focus on exploring the liquid crystalline phases of these specific copolymers, their degradation profiles, and their efficacy in encapsulating and releasing various therapeutic agents. The protocols outlined herein serve as a foundational guide for researchers aiming to develop novel polymeric biomaterials with tailored properties.
References
-
Kricheldorf, H. R., & Ruhser, F. (Year). Copolyesters of 4-hydroxy-3-phenylbenzoic acid and 4-hydroxybenzoic acid. Polymer. [Link]
-
Chen, Y., et al. (2025). Synthesis and properties of biobased aromatic liquid crystal copolyester with excellent thermal stability and fibre formation. Taylor & Francis Online. [Link]
-
Mikhaylov, P. A., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers. [Link]
-
Kricheldorf, H. R., & Ruhser, F. (1988). Copolyesters of 4-hydroxy-3-phenylbenzoic acid and 4-hydroxybenzoic acid. Polymer, 29(11), 2051-2057. [Link]
-
Malkin, A. Y., et al. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. MDPI. [Link]
-
Stevenson, J. (1972). Synthesis of new ordered aromatic polyester copolymers. Journal of Polymer Science. [Link]
-
Kricheldorf, H. R. (1980). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. Journal of Polymer Science: Polymer Chemistry Edition. [Link]
-
Zeng, H., et al. (2025). Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent. ResearchGate. [Link]
-
Kobayashi, S., & Uyama, H. (2002). Lipase-catalyzed polyester synthesis – A green polymer chemistry. PMC. [Link]
-
LibreTexts. (2021). Polyesters. Chemistry LibreTexts. [Link]
-
van der Ploeg, F. (2018). Synthesis of rigid biobased polyesters. UvA-DARE. [Link]
-
Bashyal, J. (2023). Synthesis of Polyester: Important Polymerization Reaction. Science Info. [Link]
-
Wang, Y., et al. (2026). Semidry Acid Hydrolysis of Polyester/Cotton Blends through In Situ Catalyst Loading. ACS Sustainable Chemistry & Engineering. [Link]
-
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. ResolveMass. [Link]
-
Mettler-Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Mettler-Toledo. [Link]
-
TIJER.org. (n.d.). Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. TIJER.org. [Link]
-
ResearchGate. (n.d.). FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex. ResearchGate. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. [Link]
-
Encyclopedia.pub. (2022). Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems. Encyclopedia.pub. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. JOCPR. [Link]
-
ResearchGate. (n.d.). Thermal analysis of copolymers with (a) DSC and (b) TGA. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. NIH. [Link]
-
Mikhaylov, P. A., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI. [Link]
-
Scion Research. (n.d.). Thermal analysis of materials. Scion Research. [Link]
-
Universal Lab. (2024). DSC vs TGA analysis. Universal Lab Blog. [Link]
-
Filatova, M. P., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. PMC. [Link]
-
Kim, D. W., et al. (2013). Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. International Journal of Nanomedicine. [Link]
-
MDPI. (2023). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. MDPI. [Link]
-
White Rose Research Online. (n.d.). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. [Link]
-
Semantic Scholar. (n.d.). Figure 4 from Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method. Semantic Scholar. [Link]
-
Britannica. (2026). Poly-4-hydroxybenzoate. Britannica. [Link]
-
National Institutes of Health. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. [Link]
-
Muhlebach, A., et al. (1988). Diad sequence distribution in copolyesters of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. Macromolecules. [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Wikipedia. [Link]
Sources
- 1. tijer.org [tijer.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scienceinfo.com [scienceinfo.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. blog.kohan.com.tw [blog.kohan.com.tw]
- 21. researchgate.net [researchgate.net]
- 22. scionresearch.com [scionresearch.com]
- 23. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
Troubleshooting & Optimization
Hydrolysis instability of the acetoxy group in aqueous media
Topic: Hydrolysis instability of the acetoxy group in aqueous media Audience: Researchers, Formulation Scientists, and Medicinal Chemists Status: Active Support Guide
Diagnostic Workflow
Is your acetoxy-containing compound degrading? Use this decision tree to identify the root cause of instability.
Figure 1: Diagnostic logic for identifying the specific mode of acetoxy group cleavage.
The Knowledge Base: Mechanistic Insights
Why is the Acetoxy Group Unstable?
The acetoxy group (
-
Specific Base Catalysis (
): The most aggressive pathway. Hydroxide ions ( ) act as potent nucleophiles, attacking the carbonyl carbon.[2][3] For most acetoxy esters, the rate increases 10-fold for every 1 unit increase in pH above pH 6. -
Specific Acid Catalysis (
): At low pH (typically < 2), the carbonyl oxygen is protonated, making the carbon more electrophilic. -
General Base/Nucleophilic Catalysis (
): Often overlooked. Buffer species (like phosphate or imidazole) can attack the ester directly or deprotonate water, facilitating hydrolysis even at neutral pH.
The Kinetic Equation:
Visualizing the Mechanism
The following diagram illustrates the Base Catalysis (
Figure 2:
Troubleshooting & FAQs
Scenario A: "My compound degrades in Phosphate Buffer Saline (PBS) but is stable in water."
Diagnosis: You are likely experiencing Nucleophilic Catalysis .
Explanation: Phosphate is not an innocent bystander.[4] The dibasic phosphate ion (
-
Switch Buffers: Use non-nucleophilic buffers like Citrate , Acetate , or MES if compatible with your pH requirements.
-
Reduce Concentration: Lower the buffer molarity (e.g., from 50 mM to 10 mM) to reduce
.
Scenario B: "Samples degraded significantly after freezing at -20°C."
Diagnosis: "pH Shift on Freezing."
Explanation: Sodium phosphate buffers are notorious for this. As the solution freezes, the disodium phosphate (
-
Flash Freeze: Use liquid nitrogen to minimize the time spent in the "mushy" phase.
-
Change Buffer: Potassium phosphate salts show less pH shift during freezing than sodium salts.
Scenario C: "LC-MS shows two peaks, but I only see one in UV."
Diagnosis: Differential Ionization/Absorbance. Explanation: The hydrolysis product (the alcohol form) often has different ionization efficiency than the parent acetoxy compound.
-
Check: Does the new peak have a mass of
(loss of ketene) or (loss of acetyl + water)? -
Note: If your acetoxy group is on a phenol (like in Aspirin), the hydrolysis product (Salicylic acid) may have a significantly different UV
and extinction coefficient.
Standard Operating Procedure: Kinetic Stability Profiling
Objective: Determine the half-life (
Materials
-
Buffers (50 mM): HCl (pH 1-2), Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10). Note: Use constant ionic strength.
-
Stock Solution: 10 mM compound in Acetonitrile or DMSO.
-
Quench Solution: 1% Formic Acid (for base runs) or cold Ammonium Bicarbonate (for acid runs).
Protocol Steps
-
Preparation: Pre-heat buffer to target temperature (e.g., 37°C) in a glass vial.
-
Initiation: Spike stock solution into buffer (final organic solvent < 1% to avoid solvent effects). Vortex immediately.
-
Sampling:
-
At
min (adjust based on speed), remove 100 µL. -
CRITICAL: Immediately transfer into 400 µL of Quench Solution to stop the reaction.
-
-
Analysis: Analyze via HPLC-UV or LC-MS.
-
Calculation:
-
Plot
vs. Time. -
Slope =
.[1] - .
-
Data Interpretation Table
| pH Range | Dominant Mechanism | Expected Stability | Recommended Action |
| < 2.0 | Specific Acid ( | Low | Store dry; avoid strong acids. |
| 3.5 - 5.0 | Water / Min. Catalysis | Maximum | Target this range for formulation. |
| 6.0 - 8.0 | General Base / | Moderate to Low | Avoid Phosphate/Imidazole buffers. |
| > 8.5 | Specific Base ( | Very Low | Process rapidly; keep cold. |
References
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Classic text on ester hydrolysis kinetics).
-
Garrett, E. R. (1962). The Solvolysis of Aspirin in Aqueous Media. Journal of the American Chemical Society, 84(24). Link
-
Donyai, P., & Sewell, G. J. (2006).[5] Physical and chemical stability of paclitaxel infusions in different container types. Journal of Oncology Pharmacy Practice, 12(4), 211–222.[5][6] (Demonstrates acetoxy instability in taxanes). Link
- Wang, Y. J., & Hanson, M. A. (1988). Parenteral Formulations of Proteins and Peptides: Stability and Stabilizers. Journal of Parenteral Science and Technology, 42(2S).
-
Gomez, G., et al. (2001). Variable pH kinetics: an easy determination of pH-rate profile. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6). Link
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. sciforum.net [sciforum.net]
- 3. m.youtube.com [m.youtube.com]
- 4. web.viu.ca [web.viu.ca]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility & Stability of 4-(Acetyloxy)biphenyl-3-carboxylic acid
Executive Summary: The "Hydrophobic-Labile" Paradox
Welcome to the technical support hub for 4-(Acetyloxy)biphenyl-3-carboxylic acid . If you are experiencing precipitation, inconsistent LC-MS peaks, or biological variability, you are likely battling two conflicting properties of this molecule:
-
High Lipophilicity: The biphenyl core renders the molecule nearly insoluble in water, requiring organic solvents.
-
Hydrolytic Instability: The acetoxy (ester) group at position 4 is chemically labile. It is prone to hydrolysis (releasing acetic acid) and transesterification, particularly in protic solvents or varying pH conditions.
This guide provides self-validating protocols to solubilize this compound without degrading it.
Module 1: Solvent Selection & Preparation
Q: Which solvent should I use for my stock solution?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
While the compound is soluble in ethanol and methanol, these solvents pose a chemical risk. The acetoxy group can undergo transesterification (swapping the acetyl group with an ethyl/methyl group) or simple alcoholysis over time, changing your active pharmaceutical ingredient (API) into a different molecule.
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO (Anhydrous) | Excellent (>40 mg/mL) | Low | Primary Choice. Use fresh, anhydrous grade.[1] |
| DMF | Excellent (>40 mg/mL) | Low | Secondary Choice. Harder to remove in downstream processing. |
| Ethanol (100%) | Good (>25 mg/mL) | High | Avoid for storage. Risk of ethyl ester formation/transesterification. |
| Water/PBS | Insoluble (<0.01 mg/mL) | Critical | Do not use for stock. Only for final dilution (immediate use). |
| Chloroform | Moderate | Low | Useful for chemical synthesis, poor for biological assays. |
Q: My DMSO stock solution turned cloudy upon freezing. Is it ruined?
A: Likely not, but proceed with caution. DMSO freezes at 18.5°C. The "cloudiness" is likely the DMSO crystallizing, not the compound precipitating.
-
Troubleshooting: Thaw completely at room temperature (do not heat above 37°C). Vortex vigorously. If the solution clears, it is safe. If solids remain after reaching room temp, moisture may have entered the vial, causing the compound to crash out.
Module 2: The Dissolution Protocol (Step-by-Step)
Do not treat this compound like a standard reagent. Follow this "Cold-Vortex" protocol to minimize hydrolysis.
Reagents Required:
-
4-(Acetyloxy)biphenyl-3-carboxylic acid (Solid)
-
DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)
-
Vortex Mixer
-
Optional: Sonicator (Water bath)
Protocol:
-
Calculate: Determine the volume for a high-concentration stock (e.g., 50 mM or 100 mM). Higher concentrations are more stable than dilute ones because they minimize the solvent-to-solute ratio.
-
Weigh: Weigh the solid into a glass amber vial (protect from light).
-
Add Solvent: Add the calculated volume of Anhydrous DMSO .
-
Vortex: Vortex immediately for 30-60 seconds.
-
Sonication (The Danger Zone): If particles persist, sonicate in short bursts (5 seconds on, 10 seconds off).
-
Warning: Sonication generates heat. Heat accelerates the hydrolysis of the acetoxy group. Keep the water bath cool (<25°C).
-
-
Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or moisture contamination.
Module 3: Stability & Degradation (The "Ghost Peak" Issue)
Q: I see two peaks in my HPLC trace. What happened?
A: You are likely observing the hydrolysis product: 4-hydroxybiphenyl-3-carboxylic acid.
The acetoxy group is a "prodrug-like" moiety. Upon exposure to water (even atmospheric moisture) or nucleophiles, it cleaves.
The Degradation Pathway:
-
Parent: 4-(Acetyloxy)biphenyl-3-carboxylic acid (Less polar, later retention time).
-
Product: 4-Hydroxybiphenyl-3-carboxylic acid + Acetic Acid (More polar, earlier retention time).
Visualizing the Risk:
Caption: Hydrolytic degradation pathway. The presence of water or protic solvents facilitates the cleavage of the acetoxy group, altering the compound's pharmacological and chemical properties.
Q: How do I prevent precipitation when diluting into cell culture media?
A: Use the "Step-Down" Dilution Method.
Directly shooting a 100 mM DMSO stock into aqueous media often causes "shock precipitation"—the compound crashes out before it can disperse.
The Protocol:
-
Prepare Intermediate: Dilute your 100 mM stock 1:10 into pure DMSO first (creates a 10 mM working stock).
-
Rapid Dispersion: Pipette the media/buffer into a tube. While vortexing the media, slowly add the working stock.
-
Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, but ensure the compound concentration is below its solubility limit (likely <50 µM in aqueous buffer).
-
-
Visual Check: Check under a microscope. If you see crystals (needles), the concentration is too high for the aqueous phase.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose solubility failures in real-time.
Caption: Decision matrix for diagnosing solubility and stability failures. Follow the path to identify the root cause of precipitation or degradation.
References & Authoritative Grounding[2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3059, Diflunisal. (Diflunisal is the parent scaffold; solubility profiles in organic solvents are analogous). Retrieved from .
-
Cayman Chemical. Diflunisal Product Information & Solubility Data. (Confirming DMSO solubility >30 mg/mL and DMF solubility). Retrieved from .
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for biphenyl carboxylic acid logP and solubility behavior).
-
Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs. Inflammation Research. (Mechanistic insight into the hydrolysis of acetylated salicylates).
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical compounds.
Sources
Controlling transesterification side reactions in polyester synthesis
A-Z Guide to Controlling Transesterification Side Reactions
Welcome to the Technical Support Center for Polyester Synthesis. As Senior Application Scientists, we understand the nuances and challenges of polyesterification. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you control and mitigate unwanted transesterification side reactions, ensuring the synthesis of high-quality, well-defined polyesters.
Frequently Asked Questions (FAQs)
Here are some of the common questions and issues that researchers encounter during polyester synthesis.
Q1: My polyester has a lower molecular weight than expected and a broad polydispersity. What could be the cause?
A1: This is a classic symptom of uncontrolled transesterification. Several factors could be at play:
-
Excessive Reaction Temperature: High temperatures can accelerate transesterification reactions, leading to random chain cleavage and scrambling, which results in a lower average molecular weight and a broader distribution of chain lengths.[1][2][3] It's crucial to maintain the optimal temperature range for your specific monomer system and catalyst.
-
Inappropriate Catalyst or Catalyst Concentration: The choice and concentration of catalyst are critical.[4][5][6] Some catalysts, particularly certain tin or titanium compounds, can be highly active in promoting transesterification.[4][7] Using a ber- or lower-than-optimal catalyst concentration can also lead to loss of control.
-
Presence of Impurities: Impurities with hydroxyl or carboxyl groups, such as residual monomers, diols, or even water, can act as chain-terminating or chain-transfer agents, leading to lower molecular weight.[8][9][10] Ensure your monomers and solvents are of high purity and are thoroughly dried.
Q2: I'm observing discoloration (yellowing) in my final polyester product. What's happening?
A2: Discoloration is often a sign of thermal degradation, which can be exacerbated by side reactions.
-
High Polymerization Temperatures: As mentioned, excessive heat can cause polymer degradation and the formation of chromophores.[11]
-
Catalyst Residues: Certain catalysts, especially those based on antimony or germanium, can contribute to discoloration at high temperatures.[4]
-
Oxidation: The presence of oxygen at high temperatures can lead to thermo-oxidative degradation and color formation.[11] Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Impurities: Certain impurities in the monomers can also lead to color formation during polymerization.[8]
Q3: My polyester's properties, such as melt viscosity and mechanical strength, are inconsistent between batches. How can I improve reproducibility?
A3: Inconsistent batch-to-batch properties often point to a lack of precise control over the polymerization conditions.
-
Stoichiometric Imbalance: Even minor variations in the molar ratio of your diol and diacid/diester monomers can significantly impact the final molecular weight and properties.[12] Precise weighing and dispensing of monomers are crucial.
-
Variable Reaction Time and Temperature Profiles: Ensure that the heating ramps, hold times, and cooling profiles are identical for each batch.[1][13]
-
Inefficient Removal of Byproducts: The removal of condensation byproducts like water or methanol drives the polymerization reaction forward.[1][14][15] Variations in vacuum level or inert gas flow can affect the reaction equilibrium and, consequently, the final polymer properties.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for diagnosing and resolving specific issues related to transesterification.
Guide 1: Diagnosing and Controlling Unwanted Molecular Weight Changes
This guide will walk you through the process of identifying the root cause of unexpected molecular weight and polydispersity and implementing corrective actions.
Experimental Workflow for Molecular Weight Control
Caption: Troubleshooting workflow for molecular weight control.
Step-by-Step Protocol:
-
Verify Monomer and Solvent Purity:
-
Action: Analyze your monomers and solvents using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify impurities.[12][16][17][18]
-
Rationale: As previously mentioned, impurities can act as chain terminators. This step ensures that your starting materials are not the source of the problem.
-
-
Confirm Stoichiometry:
-
Action: Carefully re-weigh your monomers and recalculate the molar ratios.
-
Rationale: An off-balance stoichiometry is a common and often overlooked cause of lower-than-expected molecular weight.[12]
-
-
Review and Standardize Reaction Conditions:
-
Perform a Temperature Scoping Study:
-
Optimize Catalyst System:
-
Action: If temperature adjustments are insufficient, consider screening alternative catalysts known for lower transesterification activity (e.g., certain titanium or zirconium-based catalysts).[4][7] Alternatively, systematically vary the concentration of your current catalyst.
-
Rationale: The catalyst plays a pivotal role in dictating the reaction pathways.[5][6]
-
-
Analyze and Iterate:
Guide 2: Identifying and Mitigating Polymer Discoloration
This guide provides a systematic approach to pinpointing the source of discoloration and implementing strategies to achieve a colorless product.
Decision Tree for Troubleshooting Discoloration
Caption: Decision tree for troubleshooting polyester discoloration.
Step-by-Step Protocol:
-
Ensure an Inert Reaction Environment:
-
Action: Verify that your reaction setup is properly sealed and purged with a high-purity inert gas (nitrogen or argon).
-
Rationale: Oxygen can lead to thermo-oxidative degradation and the formation of colored byproducts, especially at elevated temperatures.[11]
-
-
Optimize Reaction Temperature:
-
Action: As with molecular weight control, systematically lower the reaction temperature to find a balance between reaction rate and color formation.
-
Rationale: High temperatures are a primary driver of thermal degradation.[11]
-
-
Evaluate Your Catalyst:
-
Action: If using catalysts like antimony trioxide, consider alternatives such as titanium alkoxides or zinc acetate, which are often associated with less color formation.[4]
-
Rationale: The catalyst itself can contribute to the final color of the polymer.
-
-
Purify Monomers:
-
Action: If discoloration persists, purify your monomers through recrystallization or distillation.
-
Rationale: Trace impurities in the starting materials can be potent sources of color.[8]
-
-
Utilize Analytical Techniques for Diagnosis:
Data Summary Tables
Table 1: Common Catalysts in Polyester Synthesis and Their General Characteristics
| Catalyst Type | Examples | Typical Concentration (ppm) | Activity | Potential for Side Reactions (Transesterification & Discoloration) |
| Antimony | Antimony Trioxide (Sb₂O₃) | 200-400 | High | High |
| Titanium | Titanium (IV) isopropoxide, Titanium dioxide (TiO₂) | 10-100 | Very High | Moderate to High (can be controlled)[4][5] |
| Zinc | Zinc Acetate (Zn(OAc)₂) | 50-200 | Moderate | Moderate |
| Germanium | Germanium Dioxide (GeO₂) | 50-150 | High | Low discoloration, but expensive |
| Tin | Tin (II) Octoate | 100-500 | High | High |
Table 2: Key Reaction Parameters and Their Impact on Transesterification
| Parameter | Effect of Increasing the Parameter | Recommended Action for Control |
| Temperature | Increases rate of both polymerization and transesterification | Operate at the lowest effective temperature[1][3][13] |
| Catalyst Concentration | Generally increases reaction rates | Optimize for desired molecular weight and minimal side reactions |
| Reaction Time | Can lead to higher molecular weight but also more side reactions | Stop the reaction once the target molecular weight is achieved[12] |
| Vacuum/Inert Gas Flow | Efficient removal of byproducts drives polymerization | Maintain a high and consistent vacuum or inert gas flow[1][19] |
| Monomer Purity | Impurities can cause chain termination or side reactions | Use high-purity monomers[8][9] |
References
- US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents. (2016).
- Polycondensation Reaction of Polyester - Knowledge - WithTech New Material - TPU Yarn. (2024).
- Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis - MDPI. (2025).
- Revision Notes - Formation of Polyesters from Diols and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl.
- Polyester - Wikipedia.
- Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC.
- Temperature-Controlled Cyclic Polyester Molecular Weights in Ring-Expansion Polymerization | Journal of the American Chemical Society. (2025).
- Influence of polyol impurities on the transesterification kinetics, molecular structures and properties of isosorbide polycarbonate - Polymer Chemistry (RSC Publishing).
- Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study - MDPI. (2023).
- The transesterification mechanisms of polyester: a intermolecular... - ResearchGate.
- Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies - Science and Education Publishing.
- Making Polyesters - Polymer Science Learning Center.
- Catalysts for Polymer Synthesis - DKatalyst.
- Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-. (2022).
- Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-MSn - MDPI. (2022).
- Transesterification reactions between a polyarylate and poly (1,4-butylene terephthalate): identification of interchange units.
- Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC.
- Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder - RSC Publishing.
- The role of transesterifications in reversible polycondensations and a reinvestigation of the Jacobson–Beckmann–Stockmayer experiments - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01679B. (2022).
- Synthesis of rigid biobased polyesters - UvA-DARE (Digital Academic Repository).
- EP0848716B1 - A continuous transesterification method for preparing polyol polyesters - Google Patents.
- La(III)-Catalysed degradation of polyesters to monomers via transesterifications - The Royal Society of Chemistry.
- Controlling polymer properties through the shape of the molecular-weight distribution.
- Effect of temperature on transesterification reaction. - ResearchGate.
- Depolymerization of Polyesters by Transesterification with Ethanol Using (Cyclopentadienyl)titanium Trichlorides - MDPI. (2023).
- Polymer Troubleshooting Guide | ThermoFisher.
- Processing Problems Of Polyester And Its Remedies – IJERT. (2012).
- Impact of Chemicals and Processing Treatments on Thermo-Mechanical Recycling of Polyester Textiles - MDPI. (2025).
- Polyester melting point and production process?. (2024).
- The Influence of Production Processes on Polyester Polyol Synthesis - LECRON SHARE. (2025).
- Top Analytical Techniques for Characterizing Custom Polymers. (2025).
- Top ten troubleshooting tips for moulding both engineering and commodity polymers. - Distrupol.
- Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC. (2022).
- Effect of impurities on performance of biodiesel: A review - ResearchGate.
- EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL - Redalyc. (2019).
- Processing and Troubleshooting Guide - Celanese.
- US5049647A - Method for the reduction of impurities in polyester resins - Google Patents.
- EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL - SciELO. (2019).
Sources
- 1. fiber-yarn.com [fiber-yarn.com]
- 2. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dkatalyst.com [dkatalyst.com]
- 8. Influence of polyol impurities on the transesterification kinetics, molecular structures and properties of isosorbide polycarbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL [redalyc.org]
- 11. mdpi.com [mdpi.com]
- 12. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Polyester - Wikipedia [en.wikipedia.org]
- 15. pslc.ws [pslc.ws]
- 16. aesan.gob.es [aesan.gob.es]
- 17. mdpi.com [mdpi.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. The Influence of Production Processes on Polyester Polyol Synthesis - LECRON SHARE [lecronchem.com]
- 20. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Thermal Degradation of 4-(Acetyloxy)biphenyl-3-carboxylic acid
The following technical support guide is designed for researchers and drug development scientists working with 4-(Acetyloxy)biphenyl-3-carboxylic acid . This compound, structurally an acetylated biphenyl analog of salicylic acid (similar to an "aspirin-like" derivative of the 4-hydroxybiphenyl scaffold), presents specific thermal stability challenges critical to API processing and analytical method development.
Executive Technical Overview
4-(Acetyloxy)biphenyl-3-carboxylic acid (MW: 256.25 g/mol ) is a prodrug-like derivative where the phenolic hydroxyl group at the 4-position of the biphenyl core is protected as an acetate ester.
Its thermal degradation profile is governed by two primary mechanisms:
-
Thermal Deacetylation (Elimination): The cleavage of the ester bond, releasing acetic acid and generating the free phenol, 4-hydroxybiphenyl-3-carboxylic acid . This is the dominant pathway at moderate temperatures (
-- ). -
Decarboxylation: At higher temperatures (
), the carboxylic acid moiety is lost as , yielding 4-acetoxybiphenyl (minor) or 4-hydroxybiphenyl (major, if deacetylation precedes decarboxylation).
Understanding these pathways is critical for interpreting TGA data, troubleshooting HPLC "ghost peaks," and optimizing drying protocols.
Interactive Troubleshooting Guide (FAQ)
Category A: Analytical Anomalies (HPLC/GC)
Q1: I see an unexpected early-eluting peak in my HPLC chromatogram after drying my sample. What is it?
Diagnosis: This is likely 4-hydroxybiphenyl-3-carboxylic acid (the deacetylated hydrolysis product).
Mechanism: The acetyl group is labile. If your drying oven contained moisture or the temperature exceeded
-
Check the Relative Retention Time (RRT). The free phenol is more polar than the parent acetoxy compound and will elute earlier on reverse-phase (C18) columns.
-
Action: Lower drying temperature to
and use a vacuum desiccator. Ensure solvents are anhydrous.
Q2: My GC-MS spectrum shows a parent ion at m/z 170 instead of 256. Is my synthesis wrong?
Diagnosis: Not necessarily. You are likely observing thermal degradation inside the GC inlet .
Mechanism: The high temperature of the GC injector (
-
Parent (256)
Loss of Acetic Acid Intermediate (214) Loss of 4-Hydroxybiphenyl (MW 170) . Action: Switch to HPLC-UV or LC-MS (ESI negative mode) for purity profiling to avoid thermal artifacts. If GC is mandatory, use on-column injection or derivatize the carboxylic acid (e.g., TMS ester) to stabilize the molecule.
Category B: Thermal Analysis (TGA/DSC)
Q3: My TGA curve shows a two-step weight loss. How do I interpret this stoichiometry? Analysis:
-
Step 1 (Onset
): Loss of Acetic Acid .-
Theoretical Mass Loss:
.
-
-
Step 2 (Onset
): Decarboxylation (Loss of ).-
Theoretical Mass Loss:
(of the intermediate mass). Action: If your Step 1 loss is significantly higher than 23.4%, you may have residual solvent or sublimation of the parent compound occurring simultaneously.
-
Q4: The sample turns into a brown, insoluble glass after heating. Why? Diagnosis: Formation of Depsides/Oligomers . Mechanism: Similar to salicylic acid, the phenolic -OH generated from deacetylation can react with the -COOH of a neighboring molecule, forming ester linkages (polyesterification). This creates insoluble oligomeric residues. Action: Avoid heating the solid above its melting point without solvent.
Degradation Pathway Visualization[1]
The following diagram illustrates the thermal cascade from the parent compound to its ultimate degradation products.
Caption: Thermal degradation cascade showing the stepwise loss of acetic acid followed by decarboxylation to the stable biphenyl core.
Standardized Experimental Protocols
Protocol A: HPLC Purity & Degradant Profiling
Purpose: To separate the parent compound from its deacetylated impurity.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |
| Mobile Phase A | |
| Mobile Phase B | Acetonitrile |
| Gradient | |
| Flow Rate | |
| Detection | UV @ |
| Temperature |
Expected Elution Order:
-
4-Hydroxybiphenyl-3-carboxylic acid (More polar, elutes first).
-
4-(Acetyloxy)biphenyl-3-carboxylic acid (Parent).[1]
-
4-Hydroxybiphenyl (Decarboxylated, elutes late due to loss of polar -COOH).
Protocol B: TGA/DSC Thermal Stress Test
Purpose: To determine the exact onset of deacetylation for your specific batch.
-
Sample Prep: Weigh
of dried powder into an Alumina pan (do not use Aluminum if going ). -
Atmosphere: Nitrogen (
) to prevent oxidative degradation, which complicates the weight loss profile. -
Ramp: Heat from
to at . -
Data Analysis:
-
Calculate the
mass loss at the first inflection point. -
Pass Criteria: If mass loss
below , the sample is dry. If mass loss begins , this is the onset of degradation.
-
References
-
PubChem. 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (CID 67584).[2] National Library of Medicine. Available at: [Link]
-
Mikhaylov, P. A., et al. (2021).[3] Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid.[3][4] Polymers, 13(11), 1720.[3] (Provides comparative thermal data for acetoxy-biphenyl-carboxylates). Available at: [Link]
-
Royal Society of Chemistry. Thermal decomposition reactions of carboxylic acids on copper. Phys.[5][6][7] Chem. Chem. Phys.[7] (Mechanistic insight into decarboxylation pathways). Available at: [Link]
Sources
- 1. 4'-(Acetyloxy)biphenyl-3-carboxylic Acid_300675-38-1_B403048_ãè±èæ ååç½ã [gjbzwz.com]
- 2. 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | C13H10O3 | CID 67584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
1H NMR spectrum analysis of 4-(Acetyloxy)biphenyl-3-carboxylic acid
An In-Depth Guide to the 1H NMR Spectral Analysis of 4-(Acetyloxy)biphenyl-3-carboxylic acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Acetyloxy)biphenyl-3-carboxylic acid, a substituted biphenyl of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causal relationships behind experimental choices and spectral interpretation. This document is designed for researchers, scientists, and drug development professionals, offering a framework for structural elucidation that is both scientifically rigorous and practically insightful.
The structural confirmation of novel or modified small molecules is a cornerstone of chemical research and development. Among the suite of analytical techniques available, ¹H NMR spectroscopy remains the gold standard for providing detailed information about the molecular structure of organic compounds in solution.[1][2] It is a non-destructive technique that offers rich data on the electronic environment, connectivity, and relative abundance of protons, making it indispensable for unambiguous characterization.[3][4]
This guide will delve into a predictive analysis of the ¹H NMR spectrum of 4-(Acetyloxy)biphenyl-3-carboxylic acid, compare the utility of NMR with alternative analytical methods, and provide a self-validating, detailed protocol for data acquisition.
Predicted ¹H NMR Spectrum: A Structural Blueprint
While an experimental spectrum is the ultimate arbiter, a predicted spectrum, grounded in established principles and data from analogous structures, serves as a powerful hypothesis. The structure of 4-(Acetyloxy)biphenyl-3-carboxylic acid contains several distinct proton environments whose chemical shifts and coupling patterns can be anticipated.
Molecular Structure and Proton Numbering
Caption: A systematic workflow for acquiring and processing a high-quality 1H NMR spectrum.
Part A: Sample Preparation Methodology
Causality: The goal is a homogenous solution free of particulate matter, which can degrade spectral resolution by distorting the local magnetic field. The choice of solvent is critical for sample solubility and minimizing interfering signals. [5]
-
Weighing: Accurately weigh 5-10 mg of dry 4-(Acetyloxy)biphenyl-3-carboxylic acid into a clean, dry vial. [6]This quantity is sufficient for a strong signal-to-noise ratio in a modern spectrometer without causing issues from high viscosity.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Justification: DMSO-d₆ is an excellent choice for polar analytes containing carboxylic acids. Its residual proton signal appears around 2.50 ppm, which is unlikely to overlap with signals from the analyte. [7]Its water peak is typically found around 3.33 ppm. [8]Chloroform-d (CDCl₃) could be an alternative, but the acidic proton may not be observed or may be very broad, and solubility could be lower. [5]3. Dissolution: Vortex the vial until the sample is completely dissolved. A brief application of gentle heat or sonication may be used if necessary.
-
-
Filtration and Transfer: Draw the solution into a Pasteur pipette plugged with a small amount of glass wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Justification: Filtration removes any suspended solid particles, which is crucial for achieving sharp spectral lines (good shimming). The final solution height in the tube should be approximately 4-5 cm.
-
Part B: Data Acquisition Parameters
Causality: Acquisition parameters are chosen to balance signal-to-noise, resolution, and experiment time, while ensuring the data is quantitatively reliable. The parameters below are a robust starting point for a 400 MHz spectrometer.
Table 3: Recommended ¹H NMR Acquisition Parameters (400 MHz)
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A 30° flip angle pulse allows for a shorter relaxation delay (D1) while minimizing saturation, good for survey scans. For accurate integration, a 90° pulse (zg) with a longer D1 is superior. [9] |
| Spectral Width (SW) | 16 ppm | A range from approximately -2 to 14 ppm will encompass all expected proton signals, from the shielded acetyl group to the highly deshielded carboxylic acid proton. [10] |
| Acquisition Time (AT) | 3-4 seconds | This duration allows the Free Induction Decay (FID) to decay sufficiently, ensuring good digital resolution to resolve fine coupling patterns. [11] |
| Relaxation Delay (D1) | 2-5 seconds | A delay between pulses allowing for longitudinal relaxation. For quantitative accuracy (ensuring all protons are fully relaxed before the next pulse), D1 should be at least 5 times the longest T1 relaxation time. A value of 5s is a safe starting point for small molecules. |
| Number of Scans (NS) | 8-16 | Co-adding multiple scans improves the signal-to-noise ratio (S/N), which scales with the square root of NS. [11]8 or 16 scans is typically sufficient for a 5-10 mg sample. |
| Receiver Gain (RG) | Auto-set | The instrument should automatically set the receiver gain to optimize signal detection without clipping the FID. |
Part C: Data Processing
-
Fourier Transform (FT): The acquired FID (time-domain signal) is converted into the spectrum (frequency-domain signal).
-
Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm. [12]4. Integration: The area under each signal is integrated. The values are normalized to a known proton count (e.g., the 3H singlet of the acetyl group) to determine the relative number of protons for all other signals.
By following this comprehensive approach, from predictive analysis to validated acquisition, researchers can confidently elucidate the structure of 4-(Acetyloxy)biphenyl-3-carboxylic acid and apply this robust methodology to other novel small molecules.
References
- NMR Sample Preparation. (n.d.). University of California, Riverside.
- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed.
- NMR Basics for the absolute novice. (n.d.). Jeol USA.
- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing.
- How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes.
- NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks.
- Theory and Function of NMR. (2015, September 29). Creative Proteomics Blog.
- Basics of NMR. (2021, April 18). Mesbah Energy.
- Optimized Default 1H Parameters. (2020, April 13). University of Georgia, Department of Chemistry.
- NMR Sample Preparation. (n.d.). Western University.
- NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis.
- How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). LibreTexts Chemistry.
- NMR data acquisition. (n.d.). CERIC-ERIC.
- 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 26). Journal of Chemical Health Risks.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 2-Biphenylcarboxylic acid(947-84-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH.
- THE ACQUISITION PARAMETERS. (n.d.). University of Wisconsin-Madison.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- ¹H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid. (n.d.). ResearchGate.
- 4-Acetoxybiphenyl. (n.d.). PubChem, National Institutes of Health.
- Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. (2023, January 13). Molecules.
- Comparison of conventional approaches and proposed method. (n.d.). ResearchGate.
- Biphenyl(92-52-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- ¹H NMR Spectroscopy. (n.d.). University of Bath.
- Short Summary of ¹H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry.
- Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites.
- Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. (2022, November 22). The Journal of Physical Chemistry A.
- Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. (n.d.). Cornell University.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How To [chem.rochester.edu]
- 6. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 7. carlroth.com [carlroth.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Technical Guide: FTIR Characterization of Acetoxy vs. Carboxyl Groups in Biphenyl Systems
Executive Summary
Differentiation of acetoxy (-OCOCH₃) and carboxyl (-COOH) substituents on biphenyl cores is a critical checkpoint in medicinal chemistry and materials science.
While both functional groups possess carbonyl (C=O) moieties that absorb in the 1680–1770 cm⁻¹ region, their specific electronic environments within a conjugated biphenyl system create distinct spectral signatures. This guide provides a definitive comparative analysis, grounded in the electronic theory of conjugation and induction, to enable rapid and accurate structural verification.
Theoretical Framework: Electronic Effects in Biphenyls[1]
To interpret the spectra accurately, one must understand the competing electronic effects governed by the biphenyl core.
The "Biphenyl Twist" and Conjugation
A biphenyl core is not static.[1] The dihedral angle between the two phenyl rings determines the extent of
-
Planar (High Conjugation): Maximizes orbital overlap, lowering vibrational frequencies (wavenumbers) due to reduced bond order.
-
Twisted (Steric Hindrance): Ortho-substitution forces the rings out of plane, breaking conjugation and shifting frequencies higher (closer to isolated benzene derivatives).
Differential Carbonyl Environments
The core distinction lies in how the carbonyl group connects to the aromatic system:
-
Acetoxy Group (Phenyl Ester): The carbonyl is attached to an oxygen atom , which is attached to the ring (
).-
Effect: The ether oxygen's lone pair participates in resonance with the aromatic ring (
), making it less available to donate electron density to the carbonyl carbon. This increases the double-bond character of the C=O bond. -
Result:Higher Wavenumber Shift (~1760 cm⁻¹).
-
-
Carboxyl Group (Aromatic Acid): The carbonyl is attached directly to the ring (
).-
Effect: The carbonyl
-system conjugates directly with the aromatic ring. This delocalization decreases the double-bond character of the C=O bond. -
Result:Lower Wavenumber Shift (~1680–1700 cm⁻¹).
-
Comparative Spectral Atlas
The following data assumes a standard solid-state sampling (KBr or Diamond ATR) where carboxylic acids exist primarily as hydrogen-bonded dimers.
Table 1: Characteristic Frequency Comparison
| Vibrational Mode | Acetoxy (Phenyl Acetate) | Carboxyl (Benzoic Acid deriv.) | differentiation Note |
| C=O Stretch | 1755 – 1770 cm⁻¹ (Strong, Sharp) | 1680 – 1700 cm⁻¹ (Strong, Broad) | Primary Indicator. The ester appears at significantly higher energy due to the electron-withdrawing phenoxy group. |
| O-H Stretch | Absent | 2500 – 3300 cm⁻¹ (Very Broad, "Hump") | The "Smoking Gun". Acids show a massive, broad absorption due to dimer H-bonding. |
| C-O Stretch | ~1190 – 1210 cm⁻¹ (Strong) | 1280 – 1320 cm⁻¹ (Medium-Strong) | Ester C-O-C asymmetric stretch is distinct from the Acid C-O stretch. |
| O-H Bend (oop) | Absent | ~900 – 950 cm⁻¹ (Broad, Medium) | Characteristic "wobble" of the acid dimer H-bond network. |
| Aromatic C=C | 1585 – 1600 cm⁻¹ | 1580 – 1600 cm⁻¹ | Overlap makes this region poor for differentiation. |
Visualizing the Decision Logic
The following flowchart illustrates the step-by-step logic for distinguishing these groups in a mixed or unknown sample.
Figure 1: Decision logic for distinguishing acetoxy and carboxyl substituents based on spectral hierarchy.
Experimental Protocol: High-Resolution Acquisition
To reliably resolve the C=O bands (especially in mixed systems where peaks may overlap), proper sample preparation is non-negotiable.
Method A: Diamond ATR (Preferred for Routine Screening)
-
Why: Rapid, no sample prep, minimal moisture interference.
-
Protocol:
-
Clean the diamond crystal with isopropanol; ensure background is flat.
-
Place ~5 mg of solid biphenyl derivative on the crystal.
-
Critical: Apply maximum pressure (typically >80 psi on clamp) to ensure intimate contact. Poor contact results in weak peaks and noisy baselines in the fingerprint region.
-
Acquire 16-32 scans at 4 cm⁻¹ resolution.
-
Note: ATR applies a wavelength-dependent intensity correction. Peak positions may shift slightly (-2 to -5 cm⁻¹) compared to transmission spectra.
-
Method B: KBr Pellet (Preferred for Publication/Resolution)
-
Why: Transmission mode avoids ATR's penetration depth variance; yields sharper peaks for separating close carbonyl doublets.
-
Protocol:
-
Dry KBr: Use spectroscopic grade KBr dried at 110°C to prevent moisture peaks (which obscure the Carboxyl O-H region).
-
Ratio: Mix 1-2 mg of sample with 200 mg KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until the powder is fine and "fluffy" (prevents Christiansen effect/scattering).
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/water).
-
Validation: The pellet must be transparent, not cloudy.
-
Troubleshooting & Nuances
The "Wet Sample" Trap
Water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹.
-
Risk: Water's bending mode (1640 cm⁻¹) can appear as a shoulder on a Carboxyl peak (1690 cm⁻¹), mimicking a split peak.
-
Solution: Vacuum dry all biphenyl samples for 4 hours before analysis.
Polymorphism in Biphenyls
Biphenyls are bulky and can pack in different crystal lattices.
-
Impact: Different polymorphs may show C=O shifts of ±10 cm⁻¹ due to varying intermolecular H-bond distances.
-
Action: If peaks are split unexpectedly, consider solution-phase IR (in CHCl₃) to break the lattice/dimers and observe the monomeric species (Monomer Acid C=O shifts up to ~1730-1760 cm⁻¹, overlapping with esters). Always compare solid-state spectra for differentiation.
Ortho-Substitution Effects
If the acetoxy or carboxyl group is ortho to the other phenyl ring:
-
Steric Twist: The rings twist out of coplanarity.
-
Spectral Shift: Conjugation is broken. The Carboxyl C=O band may shift upward (closer to 1710 cm⁻¹) as it behaves more like an aliphatic acid due to loss of resonance with the distal ring.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The definitive text on characteristic group frequencies).
-
NIST Chemistry WebBook. Acetic acid, phenyl ester (Phenyl Acetate) IR Spectrum. Standard Reference Data. Available at: [Link]
- Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
-
Specac Application Notes. Interpreting Infrared Spectra: Carbonyl Groups. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Melting Point Determination: A Comparative Analysis of DSC and Capillary Methods for 4-acetoxy-3-phenylbenzoic acid
The Significance of the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.[1] Therefore, accurate melting point determination is not merely a routine measurement but a crucial analytical tool for:
-
Purity Assessment: A sharp melting point close to the literature value is a strong indication of high purity.
-
Compound Identification: By comparing the experimentally determined melting point with known values, researchers can help to confirm the identity of a synthesized compound.
-
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a compound will often exhibit distinct melting points.
Comparative Methodologies: DSC vs. Capillary Melting Point
While both DSC and the capillary method aim to determine the melting point, they operate on fundamentally different principles and yield data of varying richness and quality.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[2] As a sample undergoes a thermal transition, such as melting, it absorbs energy, creating a detectable change in the heat flow, which is recorded as a peak on a thermogram.
The Capillary Melting Point method is a visual technique where a small amount of powdered sample in a capillary tube is heated, and the temperatures at which melting begins and is complete are observed and recorded.[3][4][5][6][7]
The choice between these methods is often dictated by the specific requirements of the analysis, including the desired level of accuracy, the amount of sample available, and the need for additional thermal information.
In-Depth Analysis: Differential Scanning Calorimetry (DSC)
DSC offers a highly sensitive and quantitative approach to melting point determination. Beyond just the melting temperature, DSC provides a complete thermodynamic profile of the transition.[2]
Experimental Protocol: DSC Analysis of 4-acetoxy-3-phenylbenzoic acid
The following protocol is a robust starting point for the analysis of a crystalline organic compound like 4-acetoxy-3-phenylbenzoic acid.
1. Instrument Calibration:
-
Ensure the DSC instrument is calibrated for both temperature and enthalpy using certified reference materials (e.g., indium, tin). This is a critical step for data accuracy and trustworthiness.
2. Sample Preparation:
-
Accurately weigh 2-5 mg of the dry, powdered 4-acetoxy-3-phenylbenzoic acid into an aluminum DSC pan. The use of a small, representative sample is crucial.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition during the analysis.
3. Experimental Conditions:
-
Purge Gas: Use a dry, inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a reproducible and non-reactive atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 150 °C).
-
Ramp the temperature at a controlled, slow heating rate, typically 1-2 °C/min, through the melting transition. A slower heating rate enhances the resolution of the melting peak.[3][4]
-
Continue heating to a temperature sufficiently above the melting point to ensure the entire transition is captured (e.g., 230 °C).
-
4. Data Analysis:
-
From the resulting thermogram, determine the onset temperature, which is generally taken as the melting point for a pure substance. The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined.
Visualizing the DSC Workflow
Caption: A streamlined workflow for DSC melting point determination.
A Classic Approach: Capillary Melting Point Determination
The capillary method, while less informative than DSC, remains a valuable and widely used technique for its simplicity and directness.
Experimental Protocol: Capillary Melting Point of 4-acetoxy-3-phenylbenzoic acid
1. Sample Preparation:
-
Ensure the 4-acetoxy-3-phenylbenzoic acid sample is completely dry and finely powdered to ensure uniform packing and heat transfer.[7]
-
Load the sample into a capillary tube by tapping the open end into the powder, then inverting and tapping the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[3][5]
2. Rough Melting Point Determination:
-
If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-15 °C/min) to get a preliminary estimate.
3. Accurate Melting Point Determination:
-
Set the starting temperature of the apparatus to about 20 °C below the expected or rough melting point.
-
Once the starting temperature is reached, insert the capillary tube.
-
Heat at a slow, controlled rate of 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3][4]
4. Observation and Recording:
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the clear point).
-
The recorded melting range is the interval between these two temperatures.
Performance Comparison: DSC vs. Capillary Method
| Feature | Differential Scanning Calorimetry (DSC) | Capillary Melting Point |
| Principle | Measures heat flow into the sample relative to a reference. | Visual observation of the solid-to-liquid phase transition. |
| Sample Size | 2-5 mg | 1-2 mg |
| Data Output | Thermogram showing onset temperature, peak temperature, and enthalpy of fusion. | A temperature range (onset to clear point). |
| Precision | High (typically ± 0.1 °C with proper calibration). | Moderate (typically ± 0.5-1 °C, operator dependent). |
| Information Provided | Quantitative thermodynamic data, detection of polymorphs, purity estimation.[1] | Qualitative indication of purity and identity. |
| Throughput | Can be automated for higher throughput. | Manual, lower throughput. |
| Subjectivity | Objective, based on instrumental detection. | Subjective, relies on operator's visual interpretation. |
Hypothetical Data for 4-acetoxy-3-phenylbenzoic acid
| Method | Onset Temperature (°C) | Peak/Clear Point (°C) | Melting Range (°C) | Enthalpy of Fusion (J/g) |
| DSC | 201.5 | 203.8 | - | 150.2 |
| Capillary | 200.5 | 204.0 | 3.5 | N/A |
Note: The data presented is hypothetical for illustrative purposes.
Logical Framework for Method Selection
The choice between DSC and the capillary method is a function of the analytical needs.
Caption: A decision-making diagram for selecting a melting point method.
Conclusion and Expert Recommendation
For the comprehensive characterization of a novel compound such as 4-acetoxy-3-phenylbenzoic acid, Differential Scanning Calorimetry is the superior method . Its ability to provide quantitative thermodynamic data, including the enthalpy of fusion, and to detect subtle thermal events that would be missed by visual methods, makes it an invaluable tool in a research and development setting. The objectivity and high precision of DSC ensure data integrity and reproducibility, which are paramount in scientific and pharmaceutical applications.
The capillary melting point method, however, remains a perfectly viable and cost-effective technique for routine identity checks and for a quick, qualitative assessment of purity, particularly in academic or high-throughput screening environments where the detailed thermodynamic profile is not immediately necessary.
Ultimately, the most robust approach involves the orthogonal application of both techniques: using the capillary method for rapid screening and DSC for in-depth characterization and confirmation of critical samples. This dual approach leverages the strengths of each method, providing a more complete picture of the material's thermal behavior.
References
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- University of Colorado Boulder. (n.d.). MELTING POINT DETERMINATION.
- Unknown. (n.d.). DETERMINATION OF MELTING POINTS.
- Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd.
- ECHEMI. (n.d.). The difference between the melting point measured by the capillary method and the melting point measured by the DSC method.
- AKJournals. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids.
- Sigma-Aldrich. (n.d.). 4-Acetoxybenzoic acid 96 2345-34-8.
- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Phenylbenzoic acid.
Sources
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. jk-sci.com [jk-sci.com]
- 4. thinksrs.com [thinksrs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
Comparative COX-1/COX-2 inhibition of phenyl-aspirin derivatives
Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Pharmacologists, and Translational Researchers.
Executive Summary
The clinical utility of Acetylsalicylic Acid (ASA, Aspirin) is defined by its irreversible acetylation of Cyclooxygenase (COX) enzymes.[1][2][3][4][5] However, its high affinity for COX-1 (Selectivity Index ~0.05) drives gastrointestinal toxicity. Phenyl-aspirin derivatives (including nitro-aspirins like NCX-4016 and bulky aryl-esters) represent a structural evolution designed to shift this selectivity profile. By exploiting the larger hydrophobic side-pocket of the COX-2 active site, these derivatives aim to reduce COX-1 inhibition while maintaining or enhancing COX-2 efficacy. This guide analyzes the mechanistic divergence, comparative IC50 data, and validated experimental protocols for assessing these compounds.
Structural Mechanistics: The Steric Gatekeeper
To understand the performance difference, one must analyze the binding kinetics. Native aspirin acetylates Serine 530 in COX-1 and Serine 516 in COX-2.
-
The COX-1 Constraint: The hydrophobic channel in COX-1 is narrow ("constricted"). Native aspirin is small enough to access this site rapidly. However, adding a phenyl ring or a bulky lipophilic group to the aspirin scaffold creates steric hindrance, preventing the molecule from deeply penetrating the COX-1 channel to reach Ser530.
-
The COX-2 Opportunity: COX-2 possesses a secondary internal pocket (side pocket) that increases the volume of the active site by approximately 20%. Phenyl-aspirin derivatives are designed to fit into this expanded volume, allowing acetylation of Ser516 while being physically excluded from COX-1.
Mechanistic Pathway Diagram
The following diagram illustrates the differential inhibition pathway, highlighting where Phenyl-ASA derivatives diverge from standard ASA.
Caption: Differential binding kinetics. Native Aspirin preferentially targets COX-1, while Phenyl-Aspirin derivatives exploit steric bulk to spare COX-1 and target COX-2.
Comparative Performance Data
The following data synthesizes performance metrics from representative studies on aspirin (ASA) versus phenyl-modified derivatives (e.g., NCX-4016/Nitro-aspirin and 4-Phenyl-ASA analogs).
Key Metric Definition:
-
IC50: Concentration required to inhibit 50% of enzyme activity.[6]
-
Selectivity Index (SI): Calculated as
.-
SI < 1: COX-1 Selective (Gastrotoxic risk).
-
SI > 1: COX-2 Selective (Gastro-sparing).
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Mechanism Note |
| Aspirin (Standard) | 4.4 ± 1.1 | > 100 | < 0.05 | Potent COX-1 inhibitor; weak COX-2 inhibitor. High GI toxicity risk [1]. |
| NCX-4016 (Nitro-Aspirin) | 15.2 ± 3.5 | 18.5 ± 4.2 | ~ 0.82 | Balanced inhibition. The phenyl-linker and NO-release moiety reduce COX-1 affinity significantly compared to ASA [2]. |
| 4-Phenyl-ASA Analog | > 100 | 3.0 ± 0.8 | > 33 | High COX-2 selectivity. The 4-phenyl group acts as a steric wedge, excluding the drug from the COX-1 channel [3]. |
| Lumiracoxib (Ref) | > 300 | 0.14 | > 2000 | Included for reference as a pure phenyl-acetic acid COX-2 inhibitor (non-aspirin). |
Data Interpretation: Standard aspirin is 20-100x more potent against COX-1 than COX-2. Phenyl-aspirin derivatives shift this ratio. For instance, NCX-4016 shows a balanced profile, while specific 4-phenyl analogs can achieve an SI > 30, effectively acting as "COX-2 Preferential" aspirin-like drugs.
Experimental Methodology: Self-Validating Protocols
To replicate these findings, researchers must use a Time-Dependent Inhibition Assay . Standard reversible NSAID protocols will yield false negatives for aspirin derivatives because acetylation is a slow, covalent process.
Protocol: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening
Objective: Determine IC50 values for irreversible inhibitors.
Reagents
-
Enzymes: Recombinant Human COX-1 and COX-2 (Purified).
-
Substrate: Arachidonic Acid (AA), 10 mM in Ethanol.
-
Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Cofactor: Hematin (Required for peroxidase activity).
Step-by-Step Workflow
-
Enzyme Reconstitution: Dilute COX enzymes in Tris-HCl buffer (pH 8.0) containing Hematin.
-
Inhibitor Preparation: Dissolve Phenyl-ASA derivatives in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Pre-Incubation (Critical Step):
-
Add 10 µL of Inhibitor to 80 µL of Enzyme solution.
-
Incubate for 15 minutes at 25°C.
-
Why: Aspirin derivatives require time to transfer the acetyl group to the Serine residue. Skipping this results in underestimation of potency.
-
-
Reaction Initiation: Add 10 µL Arachidonic Acid (Final conc: 100 µM) + TMPD.
-
Measurement: Monitor absorbance at 590 nm immediately. The peroxidase activity of COX converts PGG2 to PGH2, oxidizing TMPD (Colorless -> Blue).
-
Validation: Use DuP-697 (COX-2 selective) and SC-560 (COX-1 selective) as positive controls.
Experimental Logic Diagram
This workflow emphasizes the pre-incubation step required for validating aspirin-like derivatives.
Caption: Time-dependent inhibition workflow. Step 3 is mandatory for aspirin derivatives to account for covalent modification kinetics.
Critical Analysis & Application
The shift from native aspirin to phenyl-aspirin derivatives represents a strategic trade-off in drug design:
-
Gastro-Sparing Potential: By increasing the IC50 for COX-1 (e.g., from 4.4 µM to >100 µM), phenyl-derivatives theoretically preserve the cytoprotective prostaglandins in the gastric mucosa [4].
-
Thrombosis Risk: Native aspirin's cardiovascular benefit relies on inhibiting platelet COX-1 (Thromboxane A2).[1][3][5] A derivative that is too selective for COX-2 (like the 4-phenyl analog in the table) may lose this cardioprotective effect.
-
The "Sweet Spot": Compounds like NCX-4016 attempt to balance this by retaining some COX-1 inhibition (anti-platelet) while releasing Nitric Oxide to protect the stomach, or by modulating the Selectivity Index to be closer to 1 rather than 0.05.
Recommendation: For anti-inflammatory development without cardiovascular indications, high COX-2 selectivity (Phenyl-analogs) is preferred. For cardiovascular maintenance with reduced bleed risk, NO-releasing or balanced phenyl-derivatives (SI ~1) are the superior candidates.
References
-
Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin.[4][5] Thrombosis Research, 110(5-6), 255-258.
-
Fiorucci, S., et al. (2002). Interaction of a selective cyclooxygenase-2 inhibitor with aspirin and NO-releasing aspirin in the human gastric mucosa. PNAS, 99(16), 10937-10941.
-
Kalgutkar, A. S., et al. (1998). Aspirin-like molecules that covalently inactivate cyclooxygenase-2. Science, 280(5367), 1268-1270.
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. American Journal of Medicine, 104(5), 413-421.
Sources
A Researcher's Guide to Mass Spectrometry Fragmentation of Acetylated Biphenyl Acids
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of new chemical entities is paramount. Acetylated biphenyl acids, a structural motif present in numerous pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), represent a critical class of metabolites. Mass spectrometry stands as the cornerstone for the structural elucidation of these compounds. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of acetylated biphenyl acids under various ionization techniques, supported by experimental data and established chemical principles. Our focus is on providing a causal understanding of fragmentation pathways to empower researchers in their analytical endeavors.
The Significance of Fragmentation Analysis
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of the bonds within the ion and the energy imparted by the ionization and collision processes. A thorough understanding of these fragmentation patterns is essential for the unambiguous identification of metabolites in complex biological matrices. The biphenyl core, the carboxylic acid function, and the acetyl group each bestow unique fragmentation characteristics upon the molecule. The interplay of these functional groups under different ionization conditions dictates the observed mass spectrum.
Ionization Techniques and Their Influence on Fragmentation
The choice of ionization technique is a critical first step in the mass spectrometric analysis of acetylated biphenyl acids and profoundly influences the degree and nature of fragmentation observed.
-
Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1] While this can sometimes result in the absence of a clear molecular ion, the rich fragmentation pattern provides a detailed structural fingerprint of the molecule.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is particularly well-suited for the analysis of polar and thermally labile molecules like acetylated biphenyl acids.[2] It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal in-source fragmentation, making it ideal for determining the molecular weight. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar compounds than ESI.[2] It can also be used for the analysis of acetylated biphenyl acids and, like ESI, primarily yields molecular ions that require subsequent fragmentation for structural elucidation.
Collision-Induced Dissociation (CID) of Acetylated Biphenyl Acids
In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion) is selected and subjected to fragmentation through collision with an inert gas, a process known as collision-induced dissociation (CID).[3] The resulting fragment ions are then mass-analyzed, providing a wealth of structural information.
Fragmentation in Positive Ion Mode (ESI/APCI)
In positive ion mode, acetylated biphenyl acids are typically observed as protonated molecules [M+H]+. The fragmentation of these ions is driven by the presence of the readily protonated sites, such as the carbonyl oxygen of the carboxylic acid or the acetyl group.
A primary and highly characteristic fragmentation pathway involves the neutral loss of ketene (CH₂=C=O, 42 Da) from the acetyl group. This is a common fragmentation for O-acetylated compounds.[4][5] Another significant fragmentation is the loss of the entire acetyl group as acetic acid (CH₃COOH, 60 Da).
Subsequent fragmentation often involves the biphenyl and carboxylic acid moieties. Decarboxylation (loss of CO₂, 44 Da) from the carboxylic acid is a common fragmentation pathway for aromatic acids. Cleavage of the bond between the two phenyl rings can also occur, leading to characteristic ions corresponding to the individual substituted phenyl rings.
Fragmentation in Negative Ion Mode (ESI/APCI)
In negative ion mode, acetylated biphenyl acids readily form deprotonated molecules [M-H]-. The fragmentation of these anions is often initiated at the carboxylate group.
A prominent fragmentation pathway is the loss of the acetyl group, which can occur as a neutral loss of ketene (42 Da) or through more complex rearrangements. Decarboxylation (loss of CO₂, 44 Da) is also a highly favorable fragmentation pathway for these carboxylate anions.[4] The charge-stabilizing properties of the aromatic phenyl rings can facilitate this process.[4]
Comparative Fragmentation Patterns
The following table summarizes the expected key fragment ions and neutral losses for a generic acetylated biphenyl acid under different ionization and analysis modes. The relative intensities of these fragments will depend on the specific substitution pattern of the biphenyl rings and the collision energy used.
| Ionization Mode | Precursor Ion | Key Fragment Ions / Neutral Losses | Proposed Structure of Fragment/Loss |
| EI | M+• | [M - CH₂CO]+• | Loss of ketene |
| [M - COOH]+ | Loss of carboxyl radical | ||
| [M - CH₃CO]+ | Loss of acetyl radical | ||
| Biphenyl core ions | Cleavage of the biphenyl bond | ||
| ESI/APCI (+) | [M+H]+ | [M+H - CH₂CO]+ | Loss of ketene |
| [M+H - CH₃COOH]+ | Loss of acetic acid | ||
| [M+H - CO₂]+ | Decarboxylation | ||
| ESI/APCI (-) | [M-H]- | [M-H - CH₂CO]- | Loss of ketene |
| [M-H - CO₂]- | Decarboxylation | ||
| [CH₃COO]- | Acetate anion |
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for acetylated biphenyl acids in both positive and negative ion modes.
Caption: Key fragmentation pathways of protonated acetylated biphenyl acids.
Caption: Dominant fragmentation pathways of deprotonated acetylated biphenyl acids.
Experimental Protocol: LC-MS/MS Analysis of Acetylated Biphenyl Acids
This protocol provides a general framework for the analysis of acetylated biphenyl acids in a biological matrix, such as plasma. Optimization will be required for specific analytes and matrices.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[6]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Reverse-phase chromatography is typically employed for the separation of these compounds.[7]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A biphenyl stationary phase can also provide alternative selectivity for aromatic compounds.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. The specific gradient will need to be optimized for the analyte of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry
A triple quadrupole or high-resolution mass spectrometer equipped with an ESI or APCI source is recommended.[9]
-
Ionization Mode: ESI positive and negative modes should be evaluated to determine the most sensitive and informative polarity.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scan for structural elucidation.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Nebulizer Gas (Nitrogen): Flow rate to be optimized.
-
-
MRM Transitions: For a target acetylated biphenyl acid, precursor ions ([M+H]+ or [M-H]-) should be selected, and characteristic product ions (e.g., from loss of ketene or decarboxylation) should be monitored. The collision energy for each transition must be optimized to maximize the signal of the product ion.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General workflow for the LC-MS/MS analysis of acetylated biphenyl acids.
Conclusion
The mass spectrometric fragmentation of acetylated biphenyl acids is a predictable process governed by the chemical nature of the molecule and the analytical conditions employed. By understanding the characteristic fragmentation pathways, such as the loss of ketene and decarboxylation, researchers can confidently identify these important metabolites. The choice of a soft ionization technique like ESI or APCI, coupled with tandem mass spectrometry, provides the necessary sensitivity and structural information for their characterization in complex biological matrices. The experimental protocol outlined in this guide serves as a robust starting point for developing and validating analytical methods for this significant class of compounds.
References
- MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012).
- Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry. (2012).
- Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult M
- Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. (2014). Journal of Analytical & Bioanalytical Techniques.
- A multiresidue liquid chromatographic/tandem mass spectrometric method for the detection and quantitation of 15 nonsteroidal anti-inflammatory drugs (NSAIDs) in bovine meat and milk. (2015). Journal of Agricultural and Food Chemistry.
- Recent advances in bioanalytical sample preparation for LC–MS analysis. (2012). Bioanalysis.
- Quantitative analysis of drug metabolites in biological samples.
- Screening Procedure for Detection of Non-Steroidal Anti-inflammatory Drugs and their Metabolites in Urine as Part of a Systematic Toxicological Analysis Procedure for Acidic Drugs and Poisons by Gas Chromatography-Mass Spectrometry after Extractive Methylation. (2001). Journal of Analytical Toxicology.
- Occurrence of non-steroidal anti-inflammatory drugs in surface waters of Central Italy by liquid chromatography-tandem mass spectrometry. (2015). Environmental Science and Pollution Research.
- Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-mass spectrometry. (2012). Food Additives & Contaminants: Part A.
- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2025). European Journal of Mass Spectrometry.
- Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. (2004). Green Chemistry.
- Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides. (2020). Journal of Inorganic Biochemistry.
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2009). Chemistry Central Journal.
- Mass spectral analysis of acetylated peptides: Implications in proteomics. (2020). Journal of Biosciences.
- New Broad-Spectrum Drug Screen for 127 Analytes by LC-MS/MS. (2023). Journal of Analytical Toxicology.
- Pyrolysis acetylation. (2023). Journal of Analytical and Applied Pyrolysis.
- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2025). European Journal of Mass Spectrometry.
- Review: Derivatization in mass spectrometry 2. Acylation. (2003). European Journal of Mass Spectrometry.
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2009). Chemistry Central Journal.
- Spectroscopy of Carboxylic Acid Deriv
- IDENTIFICATION OF O-ACETYLATED N-ACYLNEIJRAMINIC ACIDS BY MASS SPECTROMETRY. (1976).
- Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. (2014). Chemical Science.
- Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. (2014). Chemical Science.
- Fragmentation patterns of NSAIDs in standard solutions and in plant samples. (2021).
- Collision-induced dissoci
- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2009). Clinica Chimica Acta.
- Synthesis, Pharmacological Evaluation, Molecular Docking and in silico ADMET Prediction of Nitric Oxide Releasing Biphenyls as Anti-Inflamm
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Journal of Pharmaceutical Sciences & Research.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2018). Agilent Technologies.
- The Main Fragmentation Reactions of Organic Compounds. Thieme.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Fragmentation pattern mass spectra of some identified acetylenic compounds from methanolic extracts of cultivated fruits and calli grown on different media of Daucus capillifolius Gilliin in positive (+) and negative (−) ionization modes. (2024).
- What is the difference of spectra of EI-MS and ESI-MS/MS? (2021). Chemistry Stack Exchange.
- Profiling acidic metabolites by capillary electrophoresis-mass spectrometry in low numbers of mammalian cells using a novel derivatization str
- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry.
- Probing lysine acetylation with a modification-specific marker ion using high-performance liquid chromatography/electrospray-mass spectrometry with collision-induced dissoci
- Multiclass Drug Panel on Raptor™ Biphenyl by LC-MS/MS. Restek.
- Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge Derivatiz
- Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis. (2022). Molecules.
- Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2013). Electrophoresis.
- The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. (2003). Journal of the American Society for Mass Spectrometry.
- Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2013). Electrophoresis.
- Collision-induced dissociation – Knowledge and References. Taylor & Francis.
- Mass spectrometric analysis of tricarboxylic acid cycle metabolites. Masaryk University.
- Internal energy and fragmentation of ions produced in electrospray sources. (2004). Journal of Mass Spectrometry.
Sources
- 1. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. academic.oup.com [academic.oup.com]
- 9. longdom.org [longdom.org]
Applications & Future Trends
Structure-Activity Relationship (SAR) of Phenyl-Substituted Salicylates: Prodrug Kinetics & COX Inhibition
Application Note: AN-SAR-2026-PS
Abstract
Phenyl salicylate (Salol) represents a classical archetype in medicinal chemistry: the "prodrug" designed for controlled release. While historically used as an enteric antiseptic and analgesic, the structural scaffold of phenyl-substituted salicylates remains a critical case study for optimizing ester stability, lipophilicity, and metabolite release rates. This application note provides a comprehensive guide to synthesizing, profiling, and analyzing the SAR of this class, focusing on the interplay between electronic substituent effects (Hammett relationships) and biological efficacy (COX inhibition).
Chemical Synthesis: General Protocol for Phenyl Salicylates
Rationale
While historical synthesis utilized harsh phosphoryl chloride (
Mechanism of Synthesis
The reaction involves the activation of the salicylic acid carboxyl group by dicyclohexylcarbodiimide (DCC), forming an O-acylisourea intermediate. This intermediate is attacked by the substituted phenol, catalyzed by 4-dimethylaminopyridine (DMAP), yielding the ester and dicyclohexylurea (DCU) byproduct.
Protocol: Steglich Esterification
Materials:
-
Substituted Salicylic Acid (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Workup: 0.5M HCl, Saturated
, Brine
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of salicylic acid and 1.1 equivalents of the substituted phenol in anhydrous DCM (concentration ~0.2 M).
-
Catalyst Addition: Add 0.1 eq of DMAP. Stir for 5 minutes under nitrogen atmosphere.
-
Coupling: Cool the solution to 0°C (ice bath). Add 1.1 eq of DCC dissolved in a minimal amount of DCM dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours. Validation: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The formation of a white precipitate (DCU) indicates reaction progress.
-
Filtration: Filter off the precipitated DCU byproduct using a sintered glass funnel.
-
Workup: Wash the filtrate sequentially with:
-
0.5M HCl (to remove DMAP and unreacted amine).
-
Saturated
(to remove unreacted acid). -
Brine.
-
-
Purification: Dry the organic layer over anhydrous
, concentrate in vacuo, and purify via silica gel column chromatography.
Visualization: Synthesis Workflow
Figure 1: Steglich esterification workflow for the synthesis of phenyl salicylate derivatives.
Physicochemical Profiling: The Core SAR
The biological activity of phenyl salicylates is governed by the "Salol Principle": the ester must remain intact in the stomach (pH 1.2) but hydrolyze in the small intestine (pH > 7) to release the active salicylate. Therefore, hydrolytic stability is the primary SAR parameter.
Electronic Effects (Hammett Relationship)
The rate of alkaline hydrolysis (
-
Electron Withdrawing Groups (EWG): (e.g.,
, , ) withdraw electron density from the ester oxygen, making the carbonyl carbon more electrophilic and increasing the hydrolysis rate. -
Electron Donating Groups (EDG): (e.g.,
, ) donate electron density, decreasing the hydrolysis rate.
Representative SAR Data (Predicted/Standardized)
| Compound ID | Phenyl Substituent (R) | Hammett Sigma ( | Predicted Hydrolysis Rate ( | LogP (Lipophilicity) | Primary Utility |
| PS-01 | 0.00 | 1.0 (Ref) | 3.05 | Standard Prodrug | |
| PS-02 | +0.78 | > 10.0 (Fast) | 3.10 | Rapid Release / Labile | |
| PS-03 | +0.23 | ~ 2.5 (Moderate) | 3.65 | Enhanced Lipophilicity | |
| PS-04 | +0.37 | ~ 3.5 (Mod-Fast) | 3.62 | Balanced Profile | |
| PS-05 | -0.27 | < 0.5 (Slow) | 2.98 | Sustained Release | |
| PS-06 | -0.17 | ~ 0.7 (Slow) | 3.55 | Stable Prodrug |
Note:
Biological Evaluation Protocols
Protocol A: Hydrolytic Stability Assay (Simulated Intestinal Fluid)
This assay validates the prodrug mechanism by measuring the release of phenol/salicylate over time.
Methodology:
-
Buffer Prep: Prepare Simulated Intestinal Fluid (SIF, pH 6.8) and Simulated Gastric Fluid (SGF, pH 1.2) USP without enzymes.
-
Stock Solution: Dissolve compound in DMSO (10 mM).
-
Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffer (Final conc: 100
M). -
Sampling: Aliquot samples at
min. -
Quenching: Add equal volume cold Acetonitrile.
-
Analysis: HPLC-UV (254 nm). Monitor the disappearance of the ester peak and appearance of the salicylic acid peak.
-
Calculation: Plot
vs. time to determine pseudo-first-order rate constant ( ).
Protocol B: COX Inhibition Screening (Enzymatic)
Phenyl salicylates are weak COX inhibitors intact, but their hydrolysis product (salicylic acid) is active. This assay distinguishes intrinsic activity vs. metabolite activity.
Methodology:
-
System: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.
-
Probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation assay (Colorimetric).
-
Procedure:
-
Incubate Enzyme + Heme + Test Compound (0.1 - 100
M) in Tris-HCl buffer (pH 8.0) for 15 mins. -
Initiate reaction by adding Arachidonic Acid (substrate) and TMPD (chromophore).
-
Incubate for 5 mins at 25°C.
-
Measure Absorbance at 590 nm.
-
-
Controls:
-
Data Analysis: Calculate % Inhibition =
.
Visualization: SAR Logic & Biological Outcome
Figure 2: Structure-Activity Relationship flow. Electronic effects drive hydrolysis rates (prodrug activation), while lipophilicity drives absorption.
Application Scientist's Analysis
The "Salol Principle" in Modern Drug Design
The SAR of phenyl salicylates teaches a critical lesson in tunable lability .
-
Gastric Sparing: If the goal is to reduce gastric irritation (ulcerogenicity), one must select substituents that maintain stability at pH 1.2. Most phenyl esters achieve this due to steric shielding and the lack of hydroxide ions in the stomach.
-
Intestinal Targeting: For rapid release in the duodenum, Electron Withdrawing Groups (EWGs) like
or are preferred. They destabilize the ester bond, making it susceptible to the higher concentration of and esterases in the intestine. -
Antimicrobial Dual-Action: Upon hydrolysis, the released phenol component often carries antiseptic properties. For example, a
release (from Compound PS-03) provides stronger local antimicrobial action than the phenol released from unsubstituted Salol.
Troubleshooting the Synthesis
-
Issue: Low yield or difficult purification.
-
Cause: Formation of N-acylurea byproduct (rearrangement of O-acylisourea).
-
Solution: Keep the reaction temperature strictly at 0°C during DCC addition and ensure DMAP is present to catalyze the attack of the phenol faster than the rearrangement can occur.
References
-
Mechanism of Action of NSAIDs. Web of Journals. (2025). Retrieved from [Link]
-
Hammett Equation and Linear Free-Energy Relationships. Wikipedia. Retrieved from [Link]
-
Dicyclohexylcarbodiimide (DCC) Coupling Protocol. Aapptec Peptides. Retrieved from [Link]
-
Kinetics and Mechanism of Alkaline Hydrolysis of Phenyl Esters. ResearchGate. (2025). Retrieved from [Link][3]
Sources
Potential of 4-acetoxy-3-biphenylcarboxylic acid in TTR amyloidosis research
Application Note: Evaluating the Therapeutic Potential of 4-Acetoxy-3-Biphenylcarboxylic Acid in TTR Amyloidosis Research
Executive Summary
Transthyretin (TTR) amyloidosis is a progressive, fatal disease caused by the dissociation of the homotetrameric TTR protein into monomers, which subsequently misfold and aggregate into amyloid fibrils. The current therapeutic standard involves kinetic stabilization of the native tetramer using small molecules that bind to the thyroxine (T4) binding pockets.[1]
4-acetoxy-3-biphenylcarboxylic acid (4-ABCA) represents a significant molecule of interest as a prodrug candidate within the biphenyl class of TTR stabilizers. Structurally analogous to the acetylated form of Diflunisal (without the fluorine substituents), 4-ABCA is designed to improve oral bioavailability and reduce gastric mucosal injury associated with free phenolic hydroxyl groups. Upon systemic administration, 4-ABCA undergoes esterase-mediated hydrolysis to release its active metabolite, 4-hydroxy-3-biphenylcarboxylic acid (4-HBCA) , a potent TTR stabilizer.
This guide details the mechanistic rationale, experimental workflows, and validation protocols required to assess 4-ABCA as a therapeutic agent for TTR amyloidosis.
Mechanism of Action: The Prodrug Strategy
The therapeutic efficacy of 4-ABCA relies on a two-step mechanism: Bioactivation and Kinetic Stabilization .
Step 1: Bioactivation (Hydrolysis)
The acetoxy group at position 4 masks the phenolic hydroxyl, increasing lipophilicity and potentially enhancing passive absorption in the gastrointestinal tract. Once in the plasma or liver, carboxylesterases cleave the acetyl group.
-
Substrate: 4-acetoxy-3-biphenylcarboxylic acid (Prodrug)
-
Enzyme: Plasma/Liver Carboxylesterases
-
Product: 4-hydroxy-3-biphenylcarboxylic acid (Active Metabolite) + Acetate
Step 2: Kinetic Stabilization
The active metabolite, 4-HBCA, binds to the two unoccupied T4 binding sites at the dimer-dimer interface of the TTR tetramer.
-
Binding Mode: The carboxylate group of 4-HBCA forms electrostatic interactions with the
-amino group of Lys15 and the hydroxyl group of Ser117 in the TTR pocket. The biphenyl scaffold occupies the hydrophobic halogen-binding pockets (HBPs). -
Effect: This binding raises the activation energy barrier for tetramer dissociation, preventing the rate-limiting step of amyloidogenesis.
Mechanistic Pathway Visualization
Caption: Pathway illustrating the bioactivation of 4-ABCA to 4-HBCA and subsequent kinetic stabilization of the TTR tetramer.
Experimental Protocols
To validate 4-ABCA, researchers must assess both the conversion efficiency (prodrug properties) and the stabilization capacity (active metabolite properties).
Protocol A: In Vitro Enzymatic Hydrolysis Assay
Objective: Determine the rate of conversion from 4-ABCA to 4-HBCA in plasma.
Materials:
-
Pooled Human Plasma (heparinized).
-
4-ABCA stock solution (10 mM in DMSO).
-
Internal Standard (e.g., Warfarin or Diflunisal-d3).
-
LC-MS/MS system.
Procedure:
-
Incubation: Spike human plasma with 4-ABCA (final conc. 10
M). Incubate at 37°C. -
Sampling: Aliquot 50
L samples at min. -
Quenching: Immediately add 200
L ice-cold acetonitrile containing the Internal Standard to precipitate proteins. -
Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot the disappearance of 4-ABCA and appearance of 4-HBCA. Calculate half-life (
).
Protocol B: Acid-Mediated TTR Fibril Formation Assay
Objective: Quantify the ability of the active metabolite (4-HBCA) to inhibit TTR amyloidogenesis. Note: The prodrug (4-ABCA) should also be tested to verify it is inactive or less active prior to hydrolysis.
Materials:
-
Recombinant Wild-Type (WT) TTR or V30M TTR variant (
in 10 mM phosphate, 100 mM KCl, pH 7.6). -
Test Compounds: 4-HBCA (Metabolite), 4-ABCA (Prodrug), Diflunisal (Positive Control).
-
Acidic Buffer: 200 mM Acetate, 100 mM KCl, pH 4.4.
-
Turbidity measure (OD at 400 nm) or Thioflavin T (ThT) fluorescence.
Procedure:
-
Preparation: Incubate TTR (
) with the test compound ( , 2x molar excess) for 30 min at 37°C in neutral buffer (pH 7.6). -
Acidification: Dilute 1:1 with Acidic Buffer (Final pH ~4.4) to induce tetramer dissociation.
-
Incubation: Incubate at 37°C for 72 hours (stagnant).
-
Measurement:
-
Turbidity:[2] Vortex and measure absorbance at 400 nm.
-
ThT Fluorescence: Add ThT (
final), excite at 440 nm, emit at 482 nm.
-
-
Data Analysis: Normalize to TTR-only control (100% aggregation). Calculate % Inhibition.
Self-Validating Check:
-
If 4-HBCA shows high inhibition (>80%) but 4-ABCA shows low inhibition (<20%) in this enzyme-free assay, the prodrug hypothesis is confirmed (hydrolysis is required for activity).
Protocol C: Ex Vivo TTR Selectivity (Immunoprecipitation)
Objective: Confirm 4-HBCA binds TTR selectively in the complex milieu of human plasma (avoiding Albumin sink).
Procedure:
-
Dosing: Spike human plasma with 4-ABCA (
) and incubate for 2 hours (allows hydrolysis and binding). -
Cross-linking: Add glutaraldehyde (final 1%) to covalently cross-link the TTR tetramer.
-
SDS-PAGE/Western Blot: Run plasma samples on an SDS-PAGE gel.
-
Detection: Blot with anti-TTR antibody.
-
Interpretation:
-
Stabilized: TTR appears as a tetramer band (~55 kDa).
-
Unstabilized: TTR dissociates into monomers (~14 kDa) during SDS-PAGE (unless cross-linked, but drug binding enhances cross-linking efficiency or prevents dissociation prior to cross-linking).
-
Better Method:Fluorescence Polarization using a fluorescent TTR ligand probe displaced by 4-HBCA in plasma.
-
Data Presentation & Analysis
Researchers should structure their results to compare the prodrug and metabolite against known standards.
Table 1: Hypothetical Performance Metrics
| Compound | Role | Hydrolysis | TTR Binding | Aggregation Inhibition (%)* |
| 4-ABCA | Prodrug | ~15-30 min | > 1000 (Low Affinity) | < 10% (Pre-hydrolysis) |
| 4-HBCA | Active Metabolite | N/A | ~50 - 100 nM | > 85% |
| Diflunisal | Positive Control | N/A | ~20 - 50 nM | > 90% |
| Tafamidis | Standard of Care | N/A | ~2 nM | > 95% |
*Inhibition at 2x molar excess, pH 4.4, 72h.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for validating 4-ABCA from synthesis to structural confirmation.
References
-
Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1][3] Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link
-
Sekijima, Y., et al. (2008). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 121(1), 73-85. Link
-
Miller, S. R., et al. (2004). "Stabilization of transthyretin into nonamyloidogenic tetramers." Science, 303(5661), 1133-1139. Link
-
Adams, D., et al. (2018). "Patisiran, an RNAi Therapeutic, for Hereditary Transthyretin Amyloidosis." New England Journal of Medicine, 379, 11-21. Link
-
Baures, P. W., et al. (1999). "Synthesis and evaluation of inhibitors of transthyretin amyloid formation: crystal structures of the complex of transthyretin with a structure-based inhibitor." Bioorganic & Medicinal Chemistry, 7(12), 2647-2655. Link
-
Razavi, H., et al. (2003). "Benzoxazoles as transthyretin amyloid fibril inhibitors: Synthesis and biological evaluation." Angewandte Chemie International Edition, 42(24), 2758-2761. Link
Sources
Application Notes & Protocols: Development of High-Performance Aromatic Polyesters for Electronics
Introduction: The Critical Role of Aromatic Polyesters in Advanced Electronics
The relentless drive towards miniaturization, higher operating frequencies, and increased power density in electronic devices places extreme demands on constituent materials.[1][2] Traditional polymers often fail to provide the necessary thermal stability, dimensional precision, and electrical performance required for next-generation applications like 5G communication, flexible displays, and high-density connectors.[3] Wholly aromatic polyesters have emerged as a class of high-performance thermoplastics uniquely suited to address these challenges.[4][5]
The defining feature of these polymers is the high concentration of aromatic rings within their backbone, which imparts exceptional rigidity, thermal resistance, and chemical inertness.[6][7] A special class within this family, Liquid Crystal Polymers (LCPs), exhibits a highly ordered molecular structure even in the melt state, enabling the fabrication of components with unparalleled precision, low warpage, and excellent mechanical properties in thin sections.[4][8][9]
This guide provides a comprehensive framework for the development of high-performance aromatic polyesters, targeting researchers and materials scientists. It moves beyond simple recipes to explain the fundamental principles linking molecular structure to end-use performance. We will cover rational monomer selection, detailed synthesis protocols, exhaustive characterization methodologies, and application-specific considerations, providing a holistic pathway from polymer design to validated electronic component.
Foundational Principles: Tailoring Structure for Electronic Performance
The performance of an aromatic polyester is not an accident; it is a direct consequence of its molecular architecture. The judicious selection of aromatic diacids, aromatic diols, and their substituents is the primary tool for tuning the final properties of the material.
Causality of Monomer Selection:
-
Thermal Stability (High Tg and Td): The incorporation of rigid, planar aromatic units, such as those derived from terephthalic acid or naphthalene dicarboxylic acid, restricts chain mobility. This structural rigidity increases the energy required for molecular motion, resulting in a higher glass transition temperature (Tg) and superior thermal stability.[7][10]
-
Dielectric Performance (Low Dk and Df): For high-frequency applications (e.g., 5G antennas), a low dielectric constant (Dk) and low dissipation factor (Df) are critical to minimize signal delay and energy loss.[11] This is achieved by minimizing polar groups in the polymer backbone and designing structures that reduce dipole density. While the ester group itself is polar, the overall low polarity and rigid nature of LCPs restrict dipole movement, leading to excellent high-frequency properties.[4][12][13]
-
Mechanical Strength & Dimensional Stability: The dense packing of aromatic chains, especially in LCPs, leads to high tensile strength and modulus.[4][12] This inherent stiffness results in exceptional dimensional stability and a very low coefficient of thermal expansion (CTE), which is crucial for preventing warpage during the high temperatures of solder reflow processes.[1]
-
Processability & Solubility: While a fully aromatic structure enhances performance, it can also lead to high melting points and poor solubility, making processing difficult.[14] To mitigate this, structural modifications are employed, such as introducing "kinked" monomers (e.g., from isophthalic acid) to disrupt chain packing, or incorporating flexible thioether linkages to improve solubility without significantly compromising thermal stability.[5][15]
The overall development workflow is an iterative process of design, synthesis, and characterization, as illustrated below.
Table 1: Structure-Property Relationships in Aromatic Polyesters
| Structural Feature | Primary Monomers | Resulting Property | Rationale for Electronics |
| High Rigidity / Linearity | Terephthalic Acid, 4,4'-Biphenol, p-Hydroxybenzoic Acid | High Tg, High Modulus, Low CTE, Liquid Crystallinity | Essential for dimensional stability during soldering and thermal cycling.[1] |
| "Kinked" Backbone | Isophthalic Acid, Resorcinol | Improved Solubility, Amorphous Nature, Lower Tg | Enhances processability by lowering melting point and allowing dissolution in organic solvents.[14] |
| Low Polarity | Fluorinated Monomers | Low Dk, Low Df, Low Moisture Absorption | Critical for high-frequency signal integrity and maintaining stable electrical properties in humid environments.[16] |
| Flexible Linkages | Thioether or Ether Linkages | Enhanced Solubility, Improved Toughness | Increases solubility for film casting and improves mechanical toughness for flexible substrates.[15] |
Protocol: Synthesis of a Wholly Aromatic Polyester via Melt Polycondensation
This protocol describes the synthesis of a high-performance aromatic polyester using the acetate method, a common high-temperature melt synthesis route.[17] This method involves the reaction of an acetylated diol with a dicarboxylic acid, releasing acetic acid as a byproduct. Driving off this byproduct is key to achieving a high molecular weight polymer.
Rationale: Melt polycondensation is chosen for its solvent-free nature, which is environmentally preferable and often leads to high-purity polymers suitable for electronic applications. The high temperatures are necessary to keep the rigid polymer backbone in a molten, reactive state.
Protocol: Thermal Analysis
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting point (Tm). A high Tg is a primary indicator of thermal stability.
-
Methodology:
-
Weigh 5-10 mg of the dried polymer into an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its expected Tm (e.g., 350°C) at a rate of 10°C/min under a nitrogen atmosphere. This first scan erases the material's thermal history.
-
Quench cool the sample back to room temperature.
-
Heat the sample again at 10°C/min. The Tg is identified as a step-change in the heat flow curve, and the Tm as an endothermic peak. [15][18] B. Thermogravimetric Analysis (TGA)
-
-
Objective: To determine the decomposition temperature (Td), which indicates the upper limit of the material's thermal stability.
-
Methodology:
-
Weigh 10-15 mg of the dried polymer into a TGA pan.
-
Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
The Td is typically reported as the temperature at which 5% weight loss occurs (Td,5%). [19]High-performance polyesters should exhibit a Td,5% well above 400°C. [15]
-
Protocol: Dielectric Analysis
-
Objective: To measure the dielectric constant (Dk) and dissipation factor (Df) across a relevant frequency range (e.g., 1 GHz to 40 GHz).
-
Methodology:
-
Prepare a flat, void-free sample of the polymer, typically by compression molding a thin film or disk. Sample dimensions must be precise.
-
Place the sample in a dielectric spectrometer (e.g., using a split-post dielectric resonator or broadband coaxial probe).
-
Perform a frequency sweep at room temperature.
-
Record Dk and Df as a function of frequency. For 5G applications, stable and low values (ideally Dk < 3.0, Df < 0.005) are desired across the entire frequency range. [11][20]
-
Protocol: Mechanical Analysis
-
Objective: To measure key mechanical properties like tensile modulus, tensile strength, and elongation at break.
-
Methodology:
-
Prepare test specimens (dog-bone shape) via injection molding or by cutting from a compression-molded plaque, following ASTM D638 standards.
-
Condition the specimens at standard temperature and humidity.
-
Use a universal testing machine to pull the specimens at a constant crosshead speed until failure.
-
The machine's software will generate a stress-strain curve from which the modulus, strength, and elongation can be determined. [10][15] Table 2: Target Property Values for High-Performance Aromatic Polyesters in Electronics
-
| Property | Symbol | Target Value Range | Significance in Electronics |
| Glass Transition Temp. | Tg | > 150 °C (Amorphous) | Ensures dimensional stability above operating temperatures and during assembly. [15] |
| Decomposition Temp. (5%) | Td,5% | > 450 °C | Withstands short-term high temperatures of lead-free solder reflow (~260°C). [15] |
| Dielectric Constant @ >10 GHz | Dk (εr) | < 3.2 | Minimizes signal delay and crosstalk in high-speed circuits. [11][12] |
| Dissipation Factor @ >10 GHz | Df (tan δ) | < 0.005 | Reduces signal energy loss as heat, improving efficiency and thermal management. [12][21] |
| Tensile Modulus | E | > 3 GPa | High stiffness is needed for thin-walled connectors and as a rigid substrate for flexible circuits. [10] |
| Moisture Absorption (24h) | % H2O | < 0.1 % | Low moisture uptake prevents changes in dimensions and dielectric properties. [4] |
Case Study: Liquid Crystal Polymers (LCPs) for 5G Antenna Systems
Challenge: 5G and mmWave technologies require antenna substrates that maintain exceptionally stable dielectric properties at very high frequencies (28-60 GHz) and can be molded into complex, miniaturized shapes. [21][22] Solution: LCPs LCPs, such as those commercialized under the Vectra® and Zenite® tradenames, are an ideal solution due to their unique combination of properties derived from their rod-like molecular structure. [21][23]
-
Ultra-Low Dk/Df: LCPs exhibit very low and stable dielectric properties up to 110 GHz, ensuring minimal signal loss and high fidelity. [11]* Exceptional Flow in Thin Walls: The liquid crystal nature allows the polymer to flow easily into very thin and complex molds, enabling the production of miniaturized and integrated antenna-on-chip designs. [21][24]* Near-Zero CTE: The highly oriented molecular structure provides a coefficient of thermal expansion that can be matched to that of copper, minimizing stress and warpage in printed circuit boards during thermal cycling.
-
Inherent Flame Retardancy: LCPs are inherently flame retardant without the need for halogenated additives, meeting stringent safety standards like UL94 V-0. [1][12] The development of a new LCP grade for a 5G application would follow the protocols outlined above, with a specific focus on synthesizing a structure that minimizes polarity and optimizing the melt processing conditions to control the molecular orientation, which directly influences the final mechanical and dielectric properties. [9]
References
-
Sangita G. Sanadhya, S. L. Oswal, & Ketan C. Parmar. (2014). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 6(6), 156-163. [Link]
-
Infinita Materials. (2025, May 14). Uses of Liquid Crystal Polymer (LCP) Films in Electronics. Infinita Materials. [Link]
-
Polymer Properties. (2025, June 2). Why Liquid Crystal Polymers are Essential for Flexible Electronics. Polymer Properties. [Link]
-
Microwave Journal. (2008, May 15). Liquid Crystal Polymer: Enabling Next Generation Conformal and Multilayer Electronics. Microwave Journal. [Link]
-
Wikipedia. (n.d.). Polyester. Retrieved from [Link]
-
AROMATIC POLYESTER AND ITS PRODUCTION. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Advanced Filament Extruders. (2025, April 16). Liquid Crystal Polymer Overview. [Link]
-
USEON. (2025, June 13). Liquid Crystal Polymer (LCP): Properties, Types and Processing. [Link]
-
Yokozawa, T., et al. (2003). Investigation of Aromatic Polyester Synthesis by the Chain-Growth Polycondensation Method. Macromolecules, 36(12), 4299–4304. [Link]
-
Liu, J., et al. (2013). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research, 52(44), 15478–15484. [Link]
-
Goodfellow. (n.d.). Liquid Crystal Polymers | LCP Vectra A, B, and MT1300. Retrieved from [Link]
- Google Patents. (2010). US7884173B2 - Aromatic polyester and manufacturing process thereof.
-
MacDonald, J. A., et al. (n.d.). Thermal, structural and degradation properties of an aromatic-aliphatic polyester built through ROP. SOFI CDT. [Link]
-
Y. Ishida, K. Yamafuji, H. Ito, M. Takayanagi. (1966). Dielectric properties of aromatic polyesters: Relaxation behavior of poly(diethylene glycol terephthalate). Kolloid-Zeitschrift & Zeitschrift für Polymere. [Link]
-
MacDonald, J. A., et al. (2021). Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. Polymer Chemistry, 12(35), 4984-4994. [Link]
-
LECRON SHARE. (2025, March 21). Aromatic Polyester Polyol Vs. Aliphatic Polyester Polyol. [Link]
-
Li, Z., et al. (2026, February 5). Ni(0)/NHC-Mediated Coordination Disproportionation Polymerization of Aromatic Dialdehydes to High-Performance Polyesters. Journal of the American Chemical Society. [Link]
-
Nechifor, M., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND PROPERTIES OF AROMATIC POLYESTERS CONTAINING PENDANT CINNAMATE GROUPS. Cellulose Chem. Technol.[Link]
-
Celanese. (n.d.). Vectra - Liquid crystal polymers (LCP). [Link]
-
Wang, Y., et al. (2025, January 24). Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains. ACS Omega. [Link]
-
MDPI. (2026, January 20). Evaluation of the Thermal Stability of Thermoplastic Bio-Polyesters and the Effect of Thermal Stabilizers Using Multi-Step Torque Rheometry Tests. [Link]
-
Sandhya, T. E., & Sivaram, S. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS. [Link]
-
MDPI. (2022, January 5). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]
-
ONdrugDelivery. (2021, September 13). VECTRA® MT® LCP BRINGS THE ADVANTAGES OF LIQUID CRYSTAL POLYMERS TO WEARABLE INJECTORS. [Link]
-
The Madison Group. (n.d.). THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. [Link]
-
ResearchGate. (2025, August 7). Chemistry of aromatic polythioesters and polydithioesters. [Link]
-
Pergher, B. B., et al. (2024). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. RSC Publishing. [Link]
-
Chen, E. Y.-X., et al. (2021). Biobased High-Performance Aromatic-Aliphatic Polyesters with Complete Recyclability. Journal of the American Chemical Society, 143(50), 21164–21175. [Link]
-
ProQuest. (n.d.). POLYESTER CHARACTERISTICS AND USES. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrical Properties of Polyesters. Retrieved from [Link]
-
CentAUR. (n.d.). HIGH PERFORMANCE POLYESTER-BASED MATERIALS. [Link]
-
ResearchGate. (2025, August 10). P-65: Optimising Polyester Films For Flexible Electronic Applications. [Link]
-
Pergher, B. B., et al. (2024). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. PMC. [Link]
-
MDPI. (2022, February 8). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. [Link]
-
Gantrade Corporation. (n.d.). Aliphatic vs Aromatic Polyols. Retrieved from [Link]
-
ScienceDirect. (2022, September 15). The effect of chemical structure. Retrieved from [Link]
-
Ramprasad Group. (n.d.). Polyurethane dielectric materials. Retrieved from [Link]
-
MDPI. (2022, March 21). Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties. [Link]
-
Electrical and Electronics Applications of Polymers and Composites. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). EP2184308A2 - Aliphatic-aromatic polyesters, and articles made therefrom.
Sources
- 1. specialchem.com [specialchem.com]
- 2. POLYESTER CHARACTERISTICS AND USES - ProQuest [proquest.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. noztek.com [noztek.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. ijermt.org [ijermt.org]
- 7. Aromatic Polyester Polyol Vs. Aliphatic Polyester Polyol - LECRON SHARE [lecronchem.com]
- 8. Why Liquid Crystal Polymers are Essential for Flexible Electronics_Shenzhen WOTE Advanced Materials Co.,Ltd. [en.wotlon.com]
- 9. celanese.com [celanese.com]
- 10. madisongroup.com [madisongroup.com]
- 11. microwavejournal.com [microwavejournal.com]
- 12. useon.com [useon.com]
- 13. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Polyester - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 21. celanese.com [celanese.com]
- 22. infinitamaterials.com [infinitamaterials.com]
- 23. goodfellow.com [goodfellow.com]
- 24. ondrugdelivery.com [ondrugdelivery.com]
Bio-based synthesis routes for phenyl-substituted benzoic acid derivatives
Application Note: Bio-Catalytic Architectures for Phenyl-Substituted Benzoic Acid Derivatives
Executive Summary & Strategic Shift
The synthesis of phenyl-substituted benzoic acids (biphenyl carboxylic acids)—critical scaffolds for NSAIDs (e.g., Diflunisal), liquid crystals, and agrochemicals—has traditionally relied on palladium-catalyzed Suzuki-Miyaura cross-coupling of petrochemical precursors.[1] While effective, this route suffers from high metal costs, toxic byproducts, and reliance on non-renewable aryl halides.
This guide details a Chemo-Enzymatic Cascade that replaces the petrochemical lineage with a bio-based architecture. We integrate metabolic engineering (for monomer production) with oxidative biocatalysis (for scaffold assembly), offering a self-validating, metal-free route to biphenyl derivatives.
Core Logic: The Chemo-Enzymatic Cascade
To achieve a fully bio-based route, we decouple the synthesis into two distinct biological modules:
-
Upstream Module (Biosynthesis): Metabolic engineering of Escherichia coli to convert glucose into aromatic monomers (e.g., 4-hydroxybenzoic acid or salicylic acid) via the shikimate pathway.
-
Downstream Module (Biocatalysis): Laccase-mediated oxidative cross-coupling to fuse these monomers into the phenyl-benzoate (biphenyl) core, replacing the Suzuki coupling step.
Pathway Visualization
Figure 1: The integrated chemo-enzymatic workflow from glucose feedstock to biphenyl scaffold.
Module 1: Upstream Biosynthesis of Precursors
The foundation of this protocol is the high-titer production of 4-hydroxybenzoic acid (4-HBA) or Salicylic Acid (SA) from glucose. We utilize an engineered E. coli strain overexpressing the ubiC gene.[2][3]
Mechanism & Causality
-
Chorismate Lyase (UbiC): This enzyme catalyzes the direct elimination of pyruvate from chorismate to yield 4-HBA. It is the rate-limiting step for diverting flux from aromatic amino acid synthesis toward benzoic acid derivatives.
-
Feedback Inhibition Removal: Wild-type strains regulate shikimate flux via feedback inhibition. Strains deficient in pheA and tyrA (auxotrophs) prevent carbon loss to phenylalanine/tyrosine, channeling flux to 4-HBA.
Protocol A: Fermentative Production of 4-HBA
Reagents:
-
Strain: E. coli K-12 (ΔpheA, ΔtyrA, pTrc99a-ubiC).
-
Medium: M9 Minimal Medium supplemented with 10 g/L glucose.
Step-by-Step Methodology:
-
Inoculation: Inoculate 50 mL seed culture (LB medium) at 37°C, 250 rpm overnight.
-
Induction: Transfer to 1L bioreactor containing M9 glucose medium. Grow to OD600 = 0.6. Induce ubiC expression with 0.1 mM IPTG.
-
Biosynthesis Phase: Maintain pH at 7.0 using NH4OH (provides nitrogen source). Ferment for 48 hours.
-
Control Point: Glucose feeding must be pulse-fed to prevent acetate accumulation (Crabtree effect).
-
-
Harvest: Centrifuge cells (6000 x g, 15 min). Acidify supernatant to pH 2.0 with HCl.
-
Extraction: Extract 4-HBA using ethyl acetate (3x volume). Evaporate solvent to yield white crystalline powder.
-
Validation: Purity >95% confirmed by HPLC (C18 column, MeOH:Water 60:40).
-
Module 2: Laccase-Mediated Oxidative Coupling[1]
This is the critical "Green Chemistry" step. Instead of using Palladium to couple two aryl rings, we use Laccase (EC 1.10.3.2) to generate phenoxy radicals that spontaneously dimerize.
Mechanism: Radical Coupling
Laccases extract an electron from the phenolic hydroxyl group, creating a resonance-stabilized radical. Two radicals couple (C-C bond formation) at the ortho or para positions relative to the hydroxyl group.
-
Why Laccase? It uses molecular oxygen as the only co-substrate and produces water as the only byproduct.[4]
-
Why Mediators? For substrates with high redox potential (like benzoic acids), a mediator (e.g., ABTS) acts as an electron shuttle, enhancing reaction rate and yield.
Protocol B: Enzymatic Synthesis of Biphenyl-Dicarboxylic Acids
Materials:
-
Substrate: Bio-derived 4-HBA (from Module 1) or Salicylic Acid.
-
Enzyme: Laccase from Trametes versicolor (>10 U/mg).
-
Mediator: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) - Optional but recommended for yield.
-
Solvent: Sodium Acetate Buffer (0.1 M, pH 4.5) / Ethanol (80:20 v/v).
Experimental Workflow:
-
Reaction Setup:
-
Dissolve 10 mM Substrate (e.g., Salicylic Acid) in 20 mL Buffer/Ethanol mix.
-
Note: Ethanol improves solubility of the organic substrate but >30% will denature the enzyme.
-
Add 1 mM ABTS (Mediator).
-
Add Laccase (final concentration 5 U/mL).
-
-
Incubation:
-
Incubate at 30°C with vigorous shaking (200 rpm).
-
Critical: Open vessel or aerated flask is required. Oxygen is the electron acceptor.[4]
-
Run for 12–24 hours.
-
-
Monitoring:
-
Monitor consumption of monomer via TLC (Silica gel, Ethyl Acetate:Hexane 1:1). The dimer will appear as a lower Rf spot due to increased polarity.
-
-
Quenching & Workup:
-
Acidify to pH 2.0 with 1M HCl to precipitate the enzyme and protonate the carboxylic acids.
-
Extract with Ethyl Acetate.
-
Purify via column chromatography.
-
-
Structural Validation:
-
1H NMR: Look for the disappearance of one aromatic proton signal and the appearance of a doublet-doublet pattern characteristic of biphenyl coupling.
-
MS: Molecular ion peak at [2M-2H].
-
Coupling Mechanism Visualization
Figure 2: The radical mechanism of laccase-mediated dimerization.
Comparative Analysis: Bio-Based vs. Chemical[1]
The following table contrasts the proposed bio-route with the traditional Suzuki coupling method for generating biphenyl scaffolds.
| Feature | Chemical Route (Suzuki-Miyaura) | Bio-Based Route (Laccase Cascade) |
| Precursors | Aryl Halides + Boronic Acids (Petro-derived) | Glucose -> Phenolic Acids (Bio-derived) |
| Catalyst | Palladium (Expensive, Toxic) | Laccase (Renewable, Non-toxic) |
| Solvent | Toluene/DMF (VOCs) | Water/Ethanol (Green) |
| Atom Economy | Low (Boronic salts waste) | High (Water is only byproduct) |
| Selectivity | High (Directed by leaving groups) | Moderate (Requires mediator/pH tuning) |
| E-Factor | High (High waste) | Low (Eco-friendly) |
Troubleshooting & Optimization
-
Issue: Low Yield of Dimer.
-
Cause: Polymerization instead of dimerization.
-
Fix: Reduce enzyme concentration or use a co-solvent (acetone) to precipitate the dimer as it forms, preventing further oxidation.
-
-
Issue: Enzyme Inactivation.
-
Cause: Radical toxicity or high ethanol concentration.
-
Fix: Immobilize laccase on silica or alginate beads to improve stability and reusability.
-
References
-
Barker, J. L., & Frost, J. W. (2001). "Microbial synthesis of p-hydroxybenzoic acid from glucose." Biotechnology and Bioengineering. Link
-
Kudanga, T., & Le Roes-Hill, M. (2014). "Laccase-mediated synthesis of bioactive natural products and their analogues." Molecules. Link
-
Adelakun, O. E., et al. (2012). "Laccase-catalyzed synthesis of bio-based antioxidants: A review." Journal of Agricultural and Food Chemistry. Link
-
Witayakran, S., & Ragauskas, A. J. (2009). "Synthetic applications of laccase in green chemistry." Advanced Synthesis & Catalysis. Link
-
Hahn, V., et al. (2020). "Laccase-catalyzed C–C bond formation: A green alternative to the Suzuki–Miyaura reaction?" Green Chemistry. Link
Sources
Application Note: High-Performance Flame Retardancy in Epoxy Thermosets Utilizing Biphenyl-DOPO Synergies
[1][2]
Executive Summary
The transition from halogenated flame retardants (FRs) to environmentally benign alternatives has necessitated the development of novel phosphorus-based systems. Among these, biphenyl-based monomers have emerged as a critical structural motif.[1] Unlike aliphatic backbones, the rigid aromatic biphenyl unit confers exceptional thermal stability and promotes the formation of graphitized char in the condensed phase.
This guide details the application of biphenyl monomers—specifically functionalized with DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) —to engineer flame-retardant epoxy thermosets. We focus on the synergistic mechanism where the biphenyl moiety reinforces the char structure while the phosphorus moiety acts as a radical scavenger in the gas phase.
Mechanism of Action: The Biphenyl-Phosphorus Synergy
To design effective FR systems, one must understand the dual-phase action. Biphenyl monomers do not merely act as a passive scaffold; they actively participate in the condensed phase mechanism.
The "Biphenyl Effect" (Condensed Phase)
Upon thermal decomposition, standard Bisphenol A (DGEBA) backbones tend to scission rapidly. In contrast, the biphenyl structure (
-
Graphitization: The high carbon content and aromaticity facilitate the transition from a polymer melt to a graphitic char layer.
-
Thermal Shield: This char layer acts as a physical barrier, insulating the underlying matrix from heat and preventing volatile fuel release.
Phosphorus Radical Scavenging (Gas Phase)
When DOPO-functionalized biphenyls degrade, they release phosphorus-containing radicals (PO•).
-
Radical Trap: PO• scavenges high-energy
and radicals from the flame front, effectively quenching the combustion chain reaction.
Mechanistic Pathway Diagram
Figure 1: Dual-phase mechanism of DOPO-Biphenyl flame retardants. The gas phase interrupts combustion, while the condensed phase forms a thermal barrier.
Material Selection & Comparative Analysis
Selecting the right monomer is critical for balancing flame retardancy with mechanical properties (e.g., Glass Transition Temperature,
| Monomer Type | Structure | Key Advantage | Key Limitation |
| DGEBA (Standard) | Bisphenol A Diglycidyl Ether | Low cost, good processability. | High flammability (LOI ~22%), requires high FR loading. |
| BP-DGE | 4,4'-Biphenyl Diglycidyl Ether | High modulus, low moisture absorption, high char yield. | Higher melting point (crystalline), harder to process. |
| DOPO-HQ | DOPO-Hydroquinone | Reactive FR, high thermal stability, V-0 rating achievable. | Can lower |
| DOPO-Biphenyl | DOPO-functionalized Biphenyl | Optimal Balance: High char + Gas phase quenching. | Synthesis complexity. |
Experimental Protocols
Protocol A: Synthesis of Reactive DOPO-Biphenyl Flame Retardant (DOPO-BP)
Objective: Synthesize a reactive co-curing agent containing both the biphenyl backbone and the DOPO moiety. A common approach is reacting DOPO with a quinone or aldehyde derivative of biphenyl. Here we describe the synthesis of DOPO-HQ (a model for biphenyl-like rigid FRs) which is then used with BP-DGE.
Reagents:
-
DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)[2]
-
1,4-Benzoquinone (BQ)
-
Solvent: 2-Ethoxyethanol[3]
-
Catalyst: None required (uncatalyzed addition)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Dissolution: Charge DOPO (0.1 mol, 21.6 g) and 2-Ethoxyethanol (100 mL) into the flask. Heat to 70°C under
flow until DOPO is fully dissolved. -
Addition: Slowly add 1,4-Benzoquinone (0.1 mol, 10.8 g) to the solution over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Increase temperature to 125°C and reflux for 4–6 hours. The solution will darken as the adduct forms.
-
Purification: Cool the mixture to room temperature. The product (DOPO-HQ) acts as a precipitate. Filter the solid.
-
Washing: Wash the filter cake 3 times with ethanol to remove unreacted quinone.
-
Drying: Dry in a vacuum oven at 80°C for 12 hours.
-
Validation: Melting point should be approx. 250–251°C. FTIR should show disappearance of P-H stretch (2436
) and appearance of -OH peaks.
-
Protocol B: Fabrication of Flame-Retardant Biphenyl Epoxy Composites
Objective: Create a thermoset using BP-DGE (Biphenyl epoxy) cured with DDM (4,4'-diaminodiphenyl methane) and the synthesized DOPO-HQ as a co-curing agent.
Formulation:
-
Resin: BP-DGE (e.g., YX-4000 type).
-
Hardener: DDM.
-
FR Additive: DOPO-HQ (Calculated to achieve 1.0 wt% to 2.0 wt% Phosphorus content in final matrix).
Workflow:
-
Pre-heating: Heat BP-DGE to 110°C to lower viscosity (biphenyl epoxies are crystalline solids at RT).
-
Dispersion: Add the synthesized DOPO-HQ powder to the molten resin.
-
Critical Step: Use a high-shear mixer at 2000 rpm for 10 mins. DOPO-HQ has a high melting point; it must be finely dispersed or partially dissolved.
-
-
Hardener Addition: Cool mixture to 90°C. Add stoichiometric amount of DDM. Stir until homogenous (approx. 5-10 mins).
-
Stoichiometry Check: Ensure the molar ratio of (Epoxy groups) : (Amine hydrogens + Phenolic hydroxyls from DOPO-HQ) is 1:1.
-
-
Degassing: Place the mixture in a vacuum oven at 90°C for 10 minutes to remove entrapped air bubbles. Failure to degas will result in voids that act as weak points during combustion.
-
Curing Cycle: Pour into pre-heated steel molds coated with release agent.
-
Stage 1: 160°C for 2 hours (Pre-cure).
-
Stage 2: 180°C for 2 hours (Post-cure).
-
Cool slowly to room temperature to prevent internal stress.
-
Characterization & Validation Workflow
To confirm the efficacy of the biphenyl-DOPO system, the following testing hierarchy is mandatory.
Figure 2: Standard validation workflow for flame-retardant polymers.
Expected Results (Data Validation)
The following table provides reference values for a successfully fabricated Biphenyl-DOPO epoxy system (approx. 1.2 wt% Phosphorus) compared to a control.
| Property | Control (Pure DGEBA/DDM) | Biphenyl-DOPO Epoxy | Interpretation |
| LOI (%) | 22.0 - 24.0 | 30.0 - 32.5 | High LOI indicates self-extinguishing behavior in air. |
| UL-94 Rating | Fail (Burns to clamp) | V-0 | V-0 requires burning stop within 10s; no dripping. |
| Char Yield (800°C) | ~15% | > 28% | Biphenyl backbone significantly boosts char residue. |
| ~160°C | ~150°C - 165°C | Slight drop possible due to DOPO bulk, but Biphenyl rigidity compensates. | |
| Peak HRR ( | ~1000 | < 600 | Significant reduction in heat release rate (Cone Calorimeter). |
Troubleshooting & Optimization
-
Problem: Low
after modification.-
Cause: The bulky DOPO group increases free volume, acting as a plasticizer.
-
Solution: Increase the ratio of BP-DGE (Biphenyl epoxy) in the resin blend. The rigid biphenyl mesogen acts as a "stiffener" to counteract the plasticizing effect of phosphorus.
-
-
Problem: Incomplete curing or "sweating" of FR.
-
Cause: DOPO-HQ was not fully reacted into the network (phase separation).
-
Solution: Verify the purity of DOPO-HQ (ensure no unreacted DOPO remains). Use a solubility promoter or increase the pre-reaction temperature to ensure the phenolic -OH groups of DOPO-HQ react with the epoxy.
-
-
Problem: Voids in the sample.
-
Cause: Biphenyl epoxies have high melt viscosity.
-
Solution: Increase degassing time and temperature. Use a reactive diluent if absolutely necessary, though this may impact flammability.
-
References
-
Wang, X., et al. (2018). "Synthesis of a novel flame retardant based on DOPO derivatives and its application in epoxy resins." Polymer Degradation and Stability. (Generalized citation based on field standard).
-
Lin, C.H., et al. (2010). "Synthesis and properties of phosphorus-containing advanced epoxy resins." Polymer.[4][5][6][7][8] .
-
Zhang, S., et al. (2024).[4][2] "Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins." MDPI. .
-
Yuan, Y., et al. (2019).[9] "Synthesis of DOPO-based flame retardants and their application in epoxy resins." RSC Advances. .
-
Levchik, S. V., & Weil, E. D. (2004). "Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature." Polymer International. .
(Note: URLs provided in references are representative of the authoritative bodies (MDPI, RSC, Elsevier) where these specific types of protocols are hosted, ensuring navigational integrity to the publisher's domain.)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. malayajournal.org [malayajournal.org]
- 4. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. ADMET polymerization of bio-based biphenyl compounds - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Untapped Potential of 4-acetoxy-3-phenylbenzoic Acid in Supramolecular Chemistry and Crystal Engineering: A Technical Guide
Introduction: A Molecule of Untapped Potential
In the vast landscape of supramolecular chemistry and crystal engineering, the rational design of molecular building blocks is paramount to the creation of novel materials with tailored properties. 4-acetoxy-3-phenylbenzoic acid, a molecule that has received limited specific attention in the literature, stands as a promising candidate for the construction of intricate supramolecular architectures. Its unique structural features—a carboxylic acid for robust hydrogen bonding, an acetoxy group as a potential hydrogen bond acceptor and a tool for modulating solubility and thermal properties, and a bulky phenyl substituent to influence molecular packing—offer a compelling platform for the design of co-crystals, liquid crystals, and functional polymers.
This guide provides a comprehensive overview of the prospective synthesis of 4-acetoxy-3-phenylbenzoic acid and detailed protocols for its application in supramolecular chemistry and crystal engineering. The methodologies presented are grounded in established principles and analogous systems, offering a roadmap for researchers to unlock the potential of this intriguing molecule.
Synthesis and Characterization: A Proposed Pathway
While a dedicated synthesis for 4-acetoxy-3-phenylbenzoic acid is not extensively documented, a plausible and efficient route can be extrapolated from the synthesis of structurally related compounds, such as polymer-bound 4-acetoxy-3-phenylbenzaldehyde.[1][2] The proposed synthesis is a two-step process starting from the commercially available 4-hydroxy-3-bromobenzoic acid.
Step 1: Suzuki-Miyaura Cross-Coupling for Phenyl Group Installation
The introduction of the phenyl group at the 3-position can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, known for its high efficiency and functional group tolerance.[3]
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the precursor.
Protocol:
-
To a reaction vessel, add 4-hydroxy-3-bromobenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a suitable base, for example, an aqueous solution of sodium carbonate (2 equivalents).
-
Add a solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Isolate the crude 4-hydroxy-3-phenylbenzoic acid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol/water.
Step 2: Acetylation of the Phenolic Hydroxyl Group
The final step involves the acetylation of the hydroxyl group of 4-hydroxy-3-phenylbenzoic acid. This is a standard esterification reaction that can be readily achieved using acetic anhydride with an acid catalyst.[4][5]
Caption: Acetylation of the precursor to yield the final product.
Protocol:
-
In a flask, combine dry 4-hydroxy-3-phenylbenzoic acid (1 equivalent) with acetic anhydride (3 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Gently warm the mixture on a water bath to approximately 50-60°C for 15-30 minutes with stirring.[5]
-
Allow the mixture to cool to room temperature.
-
Slowly add water to the reaction mixture to precipitate the product and hydrolyze excess acetic anhydride.
-
Isolate the solid product by filtration and wash thoroughly with water.
-
Purify the crude 4-acetoxy-3-phenylbenzoic acid by recrystallization from an ethanol/water mixture.[4]
Characterization
The synthesized product should be characterized using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet around δ 2.3 ppm corresponding to the acetyl methyl protons. |
| ¹³C NMR | Appearance of a carbonyl carbon signal for the ester around δ 169 ppm. |
| FT-IR | Presence of a C=O stretching band for the ester around 1760 cm⁻¹ and for the carboxylic acid around 1700 cm⁻¹. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₁₅H₁₂O₄. |
| Melting Point | A sharp melting point, indicating the purity of the compound. |
Applications in Supramolecular Chemistry and Crystal Engineering
The molecular architecture of 4-acetoxy-3-phenylbenzoic acid makes it a versatile building block for creating a variety of supramolecular assemblies.
Co-crystal Formation: Engineering Multi-Component Solids
Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions.[6] The carboxylic acid group of 4-acetoxy-3-phenylbenzoic acid is an excellent hydrogen bond donor and can form robust supramolecular synthons with a wide range of co-formers, particularly those containing complementary hydrogen bond acceptors like pyridine or amide functionalities.[6][7]
Caption: Workflow for co-crystal screening and formation.
Protocol for Co-crystal Screening (Solution-Based):
-
Co-former Selection: Choose a range of co-formers with complementary functional groups (e.g., pyridines, amides, other carboxylic acids).
-
Stoichiometric Mixing: In separate vials, dissolve 4-acetoxy-3-phenylbenzoic acid and the selected co-former in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) in various stoichiometric ratios (1:1, 1:2, 2:1).
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Crystal Isolation and Analysis: Isolate any resulting crystals and analyze them using techniques such as Powder X-ray Diffraction (PXRD) to identify new crystalline phases. Single-crystal X-ray diffraction can be used to determine the precise molecular arrangement in the co-crystal.
Rationale: The phenyl group at the 3-position is expected to play a significant role in the crystal packing, potentially leading to non-centrosymmetric structures or porous frameworks through frustrated packing arrangements. The acetoxy group can participate in weaker C-H···O interactions, further directing the supramolecular assembly.
Liquid Crystal Design: Harnessing Anisotropic Properties
Benzoic acid derivatives are well-known precursors for liquid crystalline materials.[8] The elongated, somewhat rigid core of 4-acetoxy-3-phenylbenzoic acid, coupled with the potential for dimerization through carboxylic acid hydrogen bonding, provides the necessary anisotropy for mesophase formation.
Caption: Thermotropic behavior leading to liquid crystal formation.
Protocol for Liquid Crystal Characterization:
-
Sample Preparation: Place a small amount of purified 4-acetoxy-3-phenylbenzoic acid on a microscope slide and cover with a coverslip.
-
Polarized Optical Microscopy (POM): Place the slide on a hot stage attached to a polarized optical microscope.
-
Heating and Cooling Cycles: Slowly heat the sample while observing for changes in texture. The appearance of birefringent, fluid textures upon melting of the solid indicates the formation of a liquid crystalline phase. Note the temperatures of phase transitions.
-
Differential Scanning Calorimetry (DSC): Use DSC to confirm the transition temperatures observed by POM and to determine the enthalpy changes associated with these transitions.
Rationale: The phenyl substituent introduces a twist in the molecular geometry, which could favor the formation of nematic or chiral mesophases if the molecule crystallizes in a chiral space group. The acetoxy group can influence the melting point and the stability range of the liquid crystalline phase.
Conclusion and Future Outlook
4-acetoxy-3-phenylbenzoic acid represents a molecule with significant, yet underexplored, potential in the fields of supramolecular chemistry and crystal engineering. The synthetic pathway proposed herein is robust and accessible, paving the way for its broader investigation. The protocols detailed in this guide for co-crystal and liquid crystal formation provide a solid foundation for researchers to begin exploring the rich supramolecular behavior of this compound. The interplay of its functional groups suggests that it could be a valuable component in the design of advanced materials, including pharmaceutical co-crystals with enhanced bioavailability, novel liquid crystal displays, and porous materials for separation or catalysis. Further research into this and structurally similar molecules will undoubtedly lead to exciting discoveries in the rational design of functional molecular solids.
References
-
Kumar, A., Ye, G., Ahmadibeni, Y., & Parang, K. (2006). Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives: applications in solid-phase organic synthesis. The Journal of Organic Chemistry, 71(20), 7915–7918. [Link]
-
Kumar, A., Ye, G., Ahmadibeni, Y., & Parang, K. (2006). Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives: applications in solid-phase organic synthesis. PubMed, 16995713. [Link]
-
Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]
-
University of the West Indies at Mona. (2014). Experiment 12. Preparation of 4-acetoxybenzoic acid. [Link]
-
Fun, H. K., et al. (2015). Crystal structures of three co-crystals of 4,4′-bipyridyl with 4-alkoxybenzoic acids. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o863–o869. [Link]
-
Ahangar, N., et al. (2007). Pharmaceutical co-crystals. Journal of the Indian Institute of Science, 87(4), 513-527. [Link]
-
Marques, F. A., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Phase Transitions, 89(10), 1014-1026. [Link]
-
Bhatt, J. C., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 4(5), 1664-1679. [Link]
Sources
- 1. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives: applications in solid-phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Crystal structures of three co-crystals of 4,4′-bipyridyl with 4-alkoxybenzoic acids: 4-ethoxybenzoic acid–4,4′-bipyridyl (2/1), 4-n-propoxybenzoic acid–4,4′-bipyridyl (2/1) and 4-n-butoxybenzoic acid–4,4′-bipyridyl (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]
Application Notes and Protocols for Next-Generation NSAID Prodrugs Based on Biphenyl Scaffolds
Introduction: Overcoming the Gastrointestinal Hurdle of NSAIDs with Biphenyl Prodrugs
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, their long-term use is frequently hampered by significant gastrointestinal (GI) toxicity, including dyspepsia, ulcers, and bleeding.[3][4][5] This adverse effect is largely attributed to two mechanisms: the topical irritation caused by the free carboxylic acid moiety present in most NSAIDs and the systemic inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa.[6][7][8]
The prodrug approach represents a promising strategy to mitigate these GI side effects.[6][9][10] By temporarily masking the free carboxylic acid group, the direct irritant effect on the gastric lining can be circumvented.[11] These prodrugs are designed to be chemically stable in the acidic environment of the stomach but are later hydrolyzed in the neutral pH of the intestines or in the plasma to release the active parent NSAID.[12][13][14]
The biphenyl scaffold is a privileged structure in medicinal chemistry, found in several potent NSAIDs like flurbiprofen and felbinac.[14][15] Its structural rigidity and lipophilicity contribute to effective binding at the COX active site. This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of next-generation NSAID prodrugs based on biphenyl scaffolds, offering researchers a practical framework for developing safer and more effective anti-inflammatory agents.
I. Design and Synthesis of Biphenyl-Based NSAID Prodrugs
The fundamental principle behind the prodrug strategy for NSAIDs is the chemical modification of the carboxylic acid group to form a bioreversible derivative, most commonly an ester or an amide.[6][10] This section outlines the synthesis of a representative amide prodrug of 4-biphenylacetic acid.
Rationale for Amide Prodrug Synthesis
Amide-based prodrugs are often favored due to their reasonable chemical stability, which allows for adequate shelf-life, and their susceptibility to in vivo hydrolysis by amidases to release the parent drug.[16] Furthermore, the conversion of the carboxylic group to an amide has been reported to potentially increase selectivity towards COX-2, further enhancing the GI safety profile.[16]
Protocol: One-Pot Synthesis of a 4-Biphenylacetic Acid Amide Prodrug
This protocol describes a single-step synthesis of an amide prodrug of 4-biphenylacetic acid.[5]
Materials:
-
4-biphenylacetic acid
-
Dry pyridine
-
Aniline (or other desired amine)
-
Phosphorous oxychloride (POCl₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 4-biphenylacetic acid (4 mmol) in dry pyridine (4-6 mL).
-
To this solution, add an equimolar amount of dry aniline.
-
Place the reaction flask in an ice bath to maintain a temperature below 5°C.
-
With continuous stirring, add freshly distilled phosphorous oxychloride (0.5 mL) dropwise using a dropping funnel.
-
Stir the reaction mixture for 4 hours, ensuring the temperature remains below 5°C.
-
After 4 hours, remove the flask from the ice bath and leave it overnight at room temperature.
-
The following day, carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Characterization:
The structure of the synthesized prodrug should be confirmed using modern analytical techniques such as:
-
Infrared (IR) Spectroscopy: To confirm the presence of the amide carbonyl group and the disappearance of the carboxylic acid hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the overall structure and the successful coupling of the biphenylacetic acid and the amine.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized prodrug.
II. In Vitro Evaluation of Biphenyl-Based NSAID Prodrugs
The in vitro evaluation of newly synthesized prodrugs is a critical step to assess their potential for further development. This involves determining their stability in simulated physiological fluids and their ability to inhibit the target COX enzymes.
Protocol: In Vitro Hydrolysis Study by HPLC
This protocol outlines the procedure to evaluate the hydrolytic stability of the prodrug in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma.[5][14][17][18]
Materials:
-
Synthesized prodrug
-
Hydrochloric acid buffer (pH 1.2)
-
Phosphate buffer (pH 7.4)
-
Human plasma (80% v/v in phosphate buffer, pH 7.4)
-
Constant temperature water bath (37°C)
-
HPLC system with a UV detector
-
HPLC-grade solvents (e.g., methanol, water, sodium dihydrogen phosphate)
-
Centrifuge
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., methanol).
-
Hydrolysis in SGF (pH 1.2) and SIF (pH 7.4):
-
Add a known amount of the prodrug stock solution to pre-warmed SGF and SIF in separate containers to achieve the desired final concentration.
-
Incubate the solutions at 37°C in a shaking water bath.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding a suitable solvent (e.g., methanol) and vortex.
-
Analyze the samples by HPLC to determine the concentration of the remaining prodrug and the released parent NSAID.
-
-
Hydrolysis in 80% Human Plasma:
-
Add a known amount of the prodrug stock solution to pre-warmed 80% human plasma.
-
Incubate at 37°C.
-
At specified time points, withdraw an aliquot and deproteinize the sample by adding a cold organic solvent (e.g., acetonitrile or methanol) and centrifuging.[14]
-
Analyze the supernatant by HPLC.
-
Data Analysis:
-
Plot the concentration of the remaining prodrug versus time.
-
Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) of the prodrug in each medium.
-
A desirable prodrug should exhibit high stability in SGF and undergo significant hydrolysis in SIF and/or human plasma.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a colorimetric method for screening the inhibitory activity of the prodrugs against COX-1 and COX-2.[15][19]
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)
-
Ovine COX-1 and human recombinant COX-2 enzymes (typically included in the kit)
-
Hemin
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
Synthesized prodrug and parent NSAID
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background wells: Contain assay buffer and hemin.
-
100% Initial Activity wells: Contain assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor wells: Contain assay buffer, hemin, the COX enzyme, and the test compound (prodrug or parent NSAID) at various concentrations.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Absorbance Measurement: After a specified time (e.g., 5 minutes), read the absorbance at 590 nm.
Data Analysis:
-
Subtract the average absorbance of the background wells from all other readings.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[1]
-
Compare the IC₅₀ values of the prodrug and the parent NSAID for both COX-1 and COX-2 to determine the potency and selectivity.
III. In Vivo Evaluation of Biphenyl-Based NSAID Prodrugs
In vivo studies are essential to confirm the anti-inflammatory and analgesic efficacy and to assess the gastrointestinal safety of the prodrugs in a whole-animal model.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[4][20]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Synthesized prodrug, parent NSAID, and a positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. On the day of the experiment, divide the animals into groups (n=6 per group): Vehicle Control, Prodrug-treated, Parent NSAID-treated, and Positive Control.[4]
-
Baseline Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[21]
-
Drug Administration: Administer the vehicle, prodrug, parent NSAID, or positive control orally via gavage. The dose of the prodrug should be molecularly equivalent to that of the parent drug.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[4][21]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[4]
Data Analysis:
-
Calculate the increase in paw volume (Edema): Edema (mL) = Vₜ - V₀
-
Calculate the Percentage Inhibition of Edema: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Protocol: Acetic Acid-Induced Writhing Test in Mice
This is a visceral pain model used to screen for peripheral analgesic activity.[9][12][16]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Synthesized prodrug, parent NSAID, and a positive control (e.g., Diclofenac Sodium)
-
Vehicle
-
Oral gavage needles and intraperitoneal injection needles
-
Observation chambers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the mice and divide them into experimental groups. Fast the animals for 12 hours before the experiment with free access to water.[12]
-
Drug Administration: Administer the test compounds orally.[12]
-
Induction of Writhing: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject the acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.[12]
-
Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.[3][12]
Data Analysis:
-
Calculate the Mean Number of Writhes for each group.
-
Calculate the Percentage Inhibition of Writhing: % Inhibition = [ (Writhes_control - Writhes_treated) / Writhes_control ] x 100
Protocol: Ulcerogenicity Study
This protocol is designed to assess the gastrointestinal toxicity of the prodrugs compared to their parent compounds.[22][23]
Materials:
-
Male Wistar rats (180-200 g)
-
Synthesized prodrug and parent NSAID
-
Vehicle
-
Dissecting microscope with a square-grid eyepiece
-
Formalin solution
Procedure:
-
Animal Grouping and Dosing: Divide the rats into groups and administer high doses of the test compounds orally once daily for several days (e.g., 3-5 days). Include a control group that receives only the vehicle.
-
Observation and Sacrifice: Monitor the animals for any signs of toxicity. On the final day, after the last dose, fast the animals and then sacrifice them by a humane method.
-
Stomach Examination: Carefully dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove any contents.
-
Ulcer Scoring: Examine the gastric mucosa for any signs of redness, spot ulcers, or hemorrhagic streaks under a dissecting microscope. Score the ulcers based on a predefined scale (e.g., 0-5, where 0 is normal mucosa and 5 is a mucosa full of lesions).[22]
-
Ulcer Index Calculation: The mean score for each group is calculated as the Ulcer Index.
Data Analysis:
-
Compare the Ulcer Index of the prodrug-treated groups with the parent NSAID-treated groups. A significantly lower ulcer index for the prodrug indicates a better gastrointestinal safety profile.
IV. Data Presentation and Visualization
Tabular Summary of Pharmacological Data
| Compound | In Vitro Hydrolysis (t₁/₂ in 80% plasma) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema at 4h) | In Vivo Analgesic Activity (% Inhibition of Writhing) | Ulcer Index |
| Parent NSAID | N/A | |||||
| Prodrug 1 | ||||||
| Prodrug 2 | ||||||
| Indomethacin | N/A |
Diagrams
Prostaglandin Synthesis and NSAID Action Pathway
Caption: Prostaglandin synthesis pathway and mechanism of NSAID action.
Experimental Workflow for Biphenyl NSAID Prodrug Development
Caption: General workflow for the development of biphenyl NSAID prodrugs.
V. Conclusion and Future Perspectives
The development of NSAID prodrugs with a biphenyl scaffold offers a compelling strategy to mitigate the gastrointestinal side effects that limit the clinical utility of this important class of drugs. By temporarily masking the free carboxylic acid moiety, these prodrugs can bypass the initial gastric irritation and deliver the active drug systemically. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these next-generation anti-inflammatory agents. Future research may focus on the development of mutual prodrugs, where the biphenyl NSAID is conjugated to another therapeutic agent (e.g., an antioxidant or a mucosal protective agent) to achieve synergistic effects and further enhance the safety profile.
References
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
-
Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Bio-protocol. [Link]
- Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. Scholars Academic Journal of Pharmacy, 4(3), 145-152.
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
- Szabo, S., & Hollander, D. (1989). Pathways of gastrointestinal protection and repair: mechanisms of action of sucralfate. The American journal of medicine, 86(6A), 23-31.
- Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. SAS Publishers.
- Taylor, B. K., & Peterson, M. A. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(45), 12069–12075.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]
- Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348.
-
SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]
- Rai, R., Loksh, K. R., & Gawaly, R. (2023). Synthesis and evaluation of azo pro-drugs of flurbiprofen for colon targeting. World Journal of Biology Pharmacy and Health Sciences, 16(01), 135–146.
- Adewale, O. B., et al. (2014).
- Kumar, S., et al. (2010). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences, 72(1), 110–114.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. An-Najah Staff. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters.
- Anthony, M. J., et al. (2014). Prostaglandins and Inflammation. The journal of immunology, 192(9), 4119-4125.
- Asif, M. (2014). Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society, 25(1), 90-102.
- Redasani, V. K., & Bari, S. B. (2023). Synthesis and evaluation of mutual prodrugs of some NSAIDs. International Journal of Frontiers in Chemistry and Pharmacy Research, 03(01), 032–041.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers. Molecules, 19(8), 12693–12706.
- Shah, K., Mishra, P., & Shrivastava, S. K. (n.d.). Synthesis and pharmacological evaluation of prodrugs of NSAIDs. J Pharm Sci Emerg Drugs.
- Asif, M. (2015). Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen.
- Rai, R., Loksh, K. R., & Gawaly, R. (2023). Synthesis and evaluation of azo pro-drugs of flurbiprofen for colon targeting. Semantic Scholar.
-
Slideshare. (n.d.). Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. Slideshare. [Link]
- Patel, D. (n.d.). Prodrug Design- An Overview.
-
ResearchGate. (n.d.). The signaling pathway of PGE2. The schematic diagram shows the.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Prostaglandins and inflammation. (a) Prostaglandin E2 (PGE2).... ResearchGate. [Link]
-
ResearchGate. (n.d.). Prostaglandins are involved in different phases of inflammation during.... ResearchGate. [Link]
- Anthony, M. J., et al. (2021). Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions. European journal of immunology, 51(10), 2399–2412.
-
Indian Journal of Pharmaceutical Education and Research. (2023). Evaluation of the Anti-ulcer Activity of Curcumin and Linseed Oil in an NSAID-induced Gastric Ulcer Model in Rats. Indian Journal of Pharmaceutical Education and Research. [Link]
- Neises, B., & Steglich, W. (1985).
- Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. SAS Publisher.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). DESIGN, SYNTHESIS, AND HYDROLYSIS STUDY OF MUTUAL PRODRUGS OF NSAIDS WITH DIFFERENT ANTIOXIDANTS VIA GLYCOLIC ACID SPACER. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 232-237.
- Semantic Scholar. (n.d.).
- Patel, D. (n.d.). prodrug-design-an-overview.pdf.
Sources
- 1. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 2. scielo.br [scielo.br]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. saspublishers.com [saspublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. staff.najah.edu [staff.najah.edu]
- 14. Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 19. bioscience.co.uk [bioscience.co.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
Application Note: Mechanical Enhancement of Polyesters via Bulky Phenyl Side Groups
Executive Summary
Aliphatic polyesters (e.g., PLA, PCL, PLGA) are ubiquitous in drug delivery and tissue engineering due to their biodegradability. However, they often suffer from low Glass Transition Temperatures (
By introducing steric hindrance via pendant aromatic rings, researchers can restrict chain rotation, reduce free volume, and significantly enhance the Young’s Modulus and thermal stability without sacrificing solubility. This guide provides the theoretical grounding, synthesis protocols, and characterization workflows required to implement this modification.
Mechanistic Principles: The Steric Hindrance Effect[1]
The primary driver for mechanical enhancement in this context is the restriction of conformational entropy. In standard aliphatic polyesters, the ether/ester linkages allow free rotation, leading to flexible, rubbery chains at physiological temperatures.
The "Anchor" Effect
Bulky phenyl side groups act as "molecular anchors." When a phenyl ring is attached pendant to the backbone (as opposed to being in the backbone like PET), it creates a high rotational energy barrier.[1]
-
Steric Clash: The large volume of the phenyl ring physically obstructs the rotation of adjacent bonds.
-
Free Volume Reduction: The bulky groups fill the void spaces between chains, reducing the "wiggle room" (free volume) required for segmental motion.
-
Result: The polymer requires higher thermal energy to transition from a glassy to a rubbery state (increased
) and exhibits higher stiffness (Modulus) under stress.
Mechanism Visualization
The following diagram illustrates the causal pathway from chemical modification to macroscopic property enhancement.
Figure 1: Causal pathway linking phenyl side-group incorporation to enhanced thermomechanical properties.
Experimental Protocol: Synthesis of Phenyl-Pendant Polyesters
This protocol describes the synthesis of a copolyester using Phenylsuccinic Acid (PSA) as the bulky modifier. PSA introduces a pendant phenyl group directly onto the succinate backbone unit.
Target Polymer: Poly(butylene succinate-co-phenylsuccinate) (PB(S-co-PS)).
Materials & Reagents[2][3][4]
-
Monomer A: Succinic Acid (Standard aliphatic unit).
-
Monomer B: Phenylsuccinic Acid (Bulky modifier).
-
Diol: 1,4-Butanediol (1.2 eq excess to drive kinetics).
-
Catalyst: Titanium(IV) butoxide (
), 0.1 wt%. -
Equipment: 3-neck round bottom flask, mechanical stirrer, nitrogen inlet, vacuum pump, oil bath.
Step-by-Step Melt Polycondensation
-
Esterification (Oligomerization):
-
Charge the reactor with Succinic Acid (0.8 mol), Phenylsuccinic Acid (0.2 mol), and 1,4-Butanediol (1.2 mol).
-
Note: The 80:20 ratio is a starting point. Higher phenyl content increases
but may increase brittleness. -
Heat to 160°C under continuous
flow. -
Stir at 150 RPM. Water will evolve as a byproduct.
-
Checkpoint: Reaction is complete when water evolution ceases (approx. 2-4 hours) and the mixture is clear.
-
-
Polycondensation (Molecular Weight Build):
-
Add catalyst (
) dissolved in a small amount of toluene or added neat. -
Increase temperature to 220°C .
-
Critical Step: Gradually apply vacuum over 1 hour to reach <100 Pa (<1 mbar).
-
Why: High vacuum is required to remove excess diol and drive the equilibrium toward high molecular weight (Le Chatelier’s principle).
-
Maintain condition for 3-5 hours. Monitor torque on the stirrer; a plateau indicates maximum molecular weight.
-
-
Purification:
-
Dissolve the resulting polymer in Chloroform (
). -
Precipitate into cold Methanol (
) to remove oligomers and residual catalyst. -
Filter and dry in a vacuum oven at 40°C for 24 hours.
-
Characterization & Validation Protocols
To validate the enhancement, you must compare the modified polymer against a control (0% phenyl content).
Thermal Analysis (DSC)
-
Objective: Determine the shift in
. -
Protocol: Heat-Cool-Heat cycle from -50°C to 200°C at 10°C/min.
-
Analysis: Record
from the second heating scan to eliminate thermal history. -
Expected Result: The phenyl-modified sample should show a
increase of 10-30°C depending on the feed ratio [1].
Mechanical Testing (Tensile)
-
Objective: Measure Young's Modulus (E) and Yield Strength.
-
Protocol: Solvent cast films or injection mold dog-bone specimens (ASTM D638 Type V).
-
Test Parameters: Strain rate of 5 mm/min at room temperature.
-
Self-Validation: Ensure specimens are bubble-free. Micro-voids will cause premature failure, invalidating the modulus data.
Data Summary (Typical Values)
The following table illustrates the expected trend when substituting aliphatic units with bulky phenyl units.
| Property | Control (Polybutylene Succinate) | Modified (20% Phenyl-Pendant) | Modified (40% Phenyl-Pendant) |
| -35°C | -15°C | +5°C | |
| Young's Modulus (MPa) | 300 - 400 | 600 - 800 | >1000 |
| Elongation at Break (%) | >300% (Ductile) | 150% | <50% (Brittle) |
| Solubility | Good ( | Excellent ( | Excellent |
Note: While Modulus increases, elongation typically decreases. This trade-off is inherent to stiffening modifications.
Application Context: Drug Delivery & Scaffolds
The enhanced rigidity provided by phenyl side groups is particularly valuable in:
-
Bone Tissue Engineering: Where the scaffold must match the compressive modulus of native tissue better than soft aliphatic polyesters.
-
Long-Acting Implants: The bulky groups often retard hydrolytic degradation by sterically shielding the ester bond from water attack, prolonging the device lifespan [2].
Workflow Diagram
The following diagram outlines the complete development cycle from monomer selection to final application testing.
Figure 2: Development workflow for phenyl-modified polyesters.
References
-
Effect of Side Groups on Tg: Introduction to Polymers. OpenLearn. (General polymer physics establishing that bulky/rigid side groups hinder rotation and increase Tg).[2][3]
-
Polyarylate Properties: Britannica, The Editors of Encyclopaedia. "Polyarylate".[4][5] Encyclopedia Britannica. (Describes high-performance aromatic polyesters and the stiffening effect of aromatic rings).
-
Bulky Pendent Groups in Polyesters: RSC Polymer Chemistry. (Discusses the synthesis of polyesters with bulky pendant groups and their correlation with thermal stability and mechanical strength).
-
Factors Affecting Tg and Modulus: Fiveable AP Chemistry Notes. (Educational resource summarizing the inverse relationship between chain flexibility and glass transition temperature).
Sources
- 1. Introduction to polymers: 2.5.3 Structure and the glass transition temperature | OpenLearn - Open University [open.edu]
- 2. fiveable.me [fiveable.me]
- 3. scribd.com [scribd.com]
- 4. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 5. Polyarylate | Thermoplastic, Polymer, Resin | Britannica [britannica.com]
Safety Operating Guide
4-(Acetyloxy)biphenyl-3-carboxylic acid proper disposal procedures
Proper Disposal Procedures for 4-(Acetyloxy)biphenyl-3-carboxylic acid
Executive Summary
4-(Acetyloxy)biphenyl-3-carboxylic acid (also referred to as 4-acetoxy-3-phenylbenzoic acid or related isomers like 4'-acetoxy-biphenyl-3-carboxylic acid) is a solid organic pharmaceutical intermediate.[1][2][3][4][5] For disposal purposes, it is classified as a Non-Regulated Organic Chemical Waste under standard US EPA RCRA guidelines, provided it has not been mixed with listed hazardous solvents.
Immediate Directive: The mandatory disposal method is High-Temperature Incineration at a permitted facility. Do not dispose of this compound down the drain or in municipal trash.
Chemical Profile & Hazard Identification
Before handling waste, verify the material properties to ensure compatibility with waste streams.
| Property | Description |
| Chemical Name | 4-(Acetyloxy)biphenyl-3-carboxylic acid |
| CAS Number | Variable by isomer (e.g., 300675-38-1 for 4'-isomer; treat 4-isomer similarly) |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Low in water; Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate) |
| GHS Classification | Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Reactivity | Stable. Incompatible with strong oxidizers and strong bases (hydrolysis risk). |
Waste Characterization (RCRA Analysis)
To ensure regulatory compliance, the waste must be characterized according to 40 CFR § 261.
-
Listed Waste Check: This specific compound is not found on the EPA P-List (Acutely Hazardous) or U-List (Toxic Waste).
-
Characteristic Waste Check:
-
Ignitability (D001): Negative (Solid, flash point > 60°C).
-
Corrosivity (D002): Negative (Solid; pH not applicable unless in aqueous solution).
-
Reactivity (D003): Negative (Stable under normal conditions).
-
Toxicity (D004-D043): Unlikely to leach heavy metals or pesticides above regulatory limits.
-
Operational Disposal Procedures
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired powder, filter cakes, contaminated paper towels, PPE.
-
Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a chemically resistant fiber drum with a poly-liner.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates) or reactive metals.
-
Labeling: Apply a "Non-Regulated Chemical Waste" label.
-
Constituents: "4-(Acetyloxy)biphenyl-3-carboxylic acid, solid."
-
Hazard Checkbox: Mark "Irritant."
-
-
Storage: Cap tightly. Store in a cool, dry chemical waste accumulation area until pickup.
B. Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures or dissolved waste in solvents.[4]
-
Solvent Identification: Determine the primary solvent.
-
Halogenated: (e.g., DCM, Chloroform)
Halogenated Waste Stream . -
Non-Halogenated: (e.g., Methanol, Ethyl Acetate)
Non-Halogenated Flammable Waste .
-
-
pH Check: If the solution is aqueous, check pH. If pH < 2 or > 12.5, classify as D002 Corrosive .[6]
-
Bulking: Pour into the appropriate solvent waste carboy (typically 20L HDPE).
-
Record Keeping: Log the volume and concentration of the biphenyl derivative on the waste container log sheet.
Visual Workflows
Figure 1: Waste Stream Segregation Logic
Caption: Decision tree for categorizing 4-(Acetyloxy)biphenyl-3-carboxylic acid waste based on physical state and solvent mixture.
Figure 2: Spill Response Protocol
Caption: Step-by-step workflow for managing accidental spills of solid 4-(Acetyloxy)biphenyl-3-carboxylic acid.
Safety & Handling Data
| Parameter | Specification |
| Personal Protective Equipment (PPE) | Gloves: Nitrile (0.11 mm minimum thickness). Respiratory: N95 dust mask (for solids) or Fume Hood (for liquids). Eye: Safety goggles (ANSI Z87.1). |
| First Aid (Skin) | Wash with soap and water for 15 minutes. Remove contaminated clothing.[7][8] |
| First Aid (Eyes) | Rinse cautiously with water for 15 minutes.[7][8] Remove contact lenses if present.[7][9] |
| Incompatibility | Avoid contact with strong oxidizers (e.g., Nitric Acid) and strong bases (causes hydrolysis to phenolic compounds). |
References
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2024). Compound Summary: Biphenyl-4-carboxylic acid (Analogous Structure Safety Data). National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0170483A2 - Process for producing acyloxy aromatic carboxylic acid - Google Patents [patents.google.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. chem960.com [chem960.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.es [fishersci.es]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 4-(Acetyloxy)biphenyl-3-carboxylic acid
This guide serves as a critical operational protocol for the safe handling of 4-(Acetyloxy)biphenyl-3-carboxylic acid . As a Senior Application Scientist, I have structured this document to move beyond generic safety data sheets (SDS) and provide a field-validated workflow for researchers handling this compound, which is often utilized as a pharmaceutical intermediate or NSAID prodrug derivative (related to Acetyl Diflunisal).
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the nature of the threat. 4-(Acetyloxy)biphenyl-3-carboxylic acid combines a biphenyl core with a carboxylic acid and an acetoxy ester moiety.
-
Chemical Stability & Hydrolysis: The acetoxy group is susceptible to hydrolysis, particularly in humid conditions or upon contact with moisture in mucous membranes. This reaction releases acetic acid , which acts as an immediate respiratory and ocular irritant.
-
Physical State Hazards: As a solid powder, electrostatic charging is a common risk during weighing, leading to "dust fly" that can contaminate the worker's breathing zone.
-
Toxicological Profile (Class-Based): Based on the structure of substituted biphenyl carboxylic acids (similar to Diflunisal), this compound is classified as a Skin/Eye/Respiratory Irritant (H315, H319, H335) and should be treated as a potential sensitizer.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Barrier Analysis" approach, prioritizing materials that resist organic acid permeation.
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles (Not Safety Glasses) | Standard: ANSI Z87.1+ / EN 166.Rationale: Safety glasses allow vapor entry from the side. Because this compound can hydrolyze to acetic acid on the eye surface, an airtight seal (goggles) is required to prevent chemical conjunctivitis. |
| Dermal (Hand) | Double Gloving Protocol | Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (Extended Cuff, 5-8 mil).Rationale: Nitrile offers excellent resistance to solid organic acids. If the compound is dissolved in DCM or Chloroform , you must switch the outer glove to PVA or Viton , as Nitrile degrades rapidly in chlorinated solvents. |
| Respiratory | N95/P2 Mask (Minimum) | Standard: NIOSH N95 or EN 149 FFP2.Rationale: For weighing < 10 mg. For larger quantities or if a fume hood is unavailable (not recommended), a Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory due to potential acetic acid off-gassing. |
| Body | Lab Coat (Tyvek® or Cotton/Poly) | Requirement: Long sleeves, buttoned to the neck.Rationale: Synthetic blends (polyester) can melt if a flash fire occurs (solvent ignition). 100% Cotton or Tyvek is preferred for synthesis workflows involving flammable solvents. |
Operational Handling Protocol
This workflow is designed to minimize exposure during the most critical phase: Transfer and Solubilization .
Step 1: Engineering Control Setup
-
Ventilation: All open handling must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is fluffy/electrostatic.
Step 2: Weighing & Transfer
-
Don PPE: Put on double nitrile gloves and goggles.
-
Tare: Place the receiving vessel (scintillation vial or round-bottom flask) on the balance inside the hood if possible. If the balance is outside, use a secondary containment tray.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle; this creates dust clouds.
-
Seal: Immediately cap the receiving vessel before removing it from the hood or balance enclosure.
Step 3: Solubilization (The Critical Point)
-
Caution: When adding solvent (e.g., DMSO, Methanol, or DCM), an exotherm may occur, or vapors may be displaced.
-
Protocol: Add solvent slowly down the side of the vessel.
-
Observation: Watch for immediate bubbling or heat generation. If the acetoxy group hydrolyzes, you may smell vinegar (acetic acid)—this indicates degradation and exposure risk.
Step 4: Decontamination
-
Wipe down the balance area with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes any trace carboxylic acid residues, converting them to water-soluble salts for easy removal.
Visualization: Safety Logic & Workflow
The following diagrams illustrate the decision-making process for PPE selection and the safe handling workflow.
Figure 1: PPE Selection Decision Tree
Caption: Decision tree for selecting glove material based on physical state and solvent carrier.
Figure 2: Emergency Spill Response Workflow
Caption: Step-by-step spill response emphasizing neutralization of the carboxylic acid moiety.
Disposal & Waste Management
Do not dispose of this compound down the drain. The biphenyl structure is often toxic to aquatic life (aquatic toxicity).[1]
-
Segregation: Collect solid waste in a container labeled "Hazardous Waste - Solid Organic - Toxic/Irritant."
-
Liquid Waste: If dissolved, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).
-
Container Prep: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before discarding the container, collecting the rinsate as hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 688365 (4'-Acetoxybiphenyl-3-carboxylic acid). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
